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4-(2,4,6-Trifluorophenoxy)piperidine Documentation Hub

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  • Product: 4-(2,4,6-Trifluorophenoxy)piperidine
  • CAS: 918535-94-1

Core Science & Biosynthesis

Foundational

Safe Handling, Safety Data Sheet (SDS) Interpretation, and Synthetic Integration of 4-(2,4,6-Trifluorophenoxy)piperidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper Executive Summary: The Role of Fluorinated Piperidines in Drug Discovery In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper

Executive Summary: The Role of Fluorinated Piperidines in Drug Discovery

In modern medicinal chemistry, the incorporation of halogenated motifs is a proven strategy to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile. 4-(2,4,6-Trifluorophenoxy)piperidine (often supplied as a hydrochloride salt) is a highly specialized building block. The piperidine ring serves as a versatile, basic pharmacophore common in central nervous system (CNS) therapeutics and kinase inhibitors, while the 2,4,6-trifluorophenoxy substituent introduces critical metabolic stability.

By blocking the highly reactive ortho and para positions of the aromatic ring with highly electronegative fluorine atoms, researchers can prevent rapid cytochrome P450-mediated oxidative metabolism[1]. Furthermore, the ether linkage combined with the trifluoro-substitution significantly enhances the lipophilic efficiency (LipE) of the molecule, promoting better membrane permeability without drastically increasing the molecular weight.

Physicochemical Profile & Quantitative Data

To effectively integrate this compound into a synthetic pipeline, one must first understand its baseline physicochemical properties. The data below is extrapolated from structurally analogous fluorophenoxy piperidines[2].

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₁₁H₁₂F₃NODefines stoichiometric calculations for coupling reactions.
Molecular Weight 231.22 g/mol (Free Base)Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Appearance White to off-white powderTypical for hydrochloride salts of piperidine derivatives.
Solubility Soluble in DMF, DMSO, MeOHHigh polarity of the HCl salt necessitates polar aprotic/protic solvents for stock solutions.
pKa (Piperidine NH) ~9.5 to 10.5Highly basic secondary amine; requires neutralization (free-basing) during electrophilic coupling.

Safety Data Sheet (SDS) & Mechanistic Toxicology

Before handling 4-(2,4,6-Trifluorophenoxy)piperidine, a rigorous review of its Safety Data Sheet (SDS) is mandatory. Based on standard Globally Harmonized System (GHS) classifications for fluorinated piperidine derivatives[3],[4], the following hazard profile applies.

GHS Hazard Classification Summary
Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT (Single Exposure) Category 3H335 May cause respiratory irritation.
The Causality Behind the Hazards (Expertise & Experience)
  • Why is it a dermal and ocular irritant (H315, H319)? The secondary amine of the piperidine ring is highly basic. Upon contact with the moisture in skin or eyes, it can cause localized alkaline hydrolysis of lipid bilayers. Furthermore, the highly lipophilic 2,4,6-trifluorophenoxy group dramatically increases the compound's partition coefficient (LogP), enhancing its ability to penetrate the stratum corneum compared to an unsubstituted piperidine.

  • Why is it a respiratory irritant (H335)? As a finely milled powder (especially in its free-base form), the compound can easily become aerosolized. Inhalation exposes the sensitive mucosal membranes of the respiratory tract to the localized basicity of the amine.

Required Engineering Controls & PPE
  • Engineering Controls: All weighing and transfer operations must be conducted in a certified chemical fume hood with a verified face velocity of ≥ 100 feet per minute (fpm) .

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves. Crucial Note: If handling the compound dissolved in highly penetrative solvents like DMF or DMSO, double-gloving is strictly required, as these solvents act as carriers, pulling the lipophilic compound directly through standard nitrile barriers.

Experimental Protocol: Safe Synthetic Integration (N-Acylation)

The most common application of 4-(2,4,6-Trifluorophenoxy)piperidine is its use as a nucleophile in N-alkylation or N-acylation reactions[1]. The following is a self-validating, step-by-step methodology for an amide coupling utilizing the hydrochloride salt.

Reagents
  • 4-(2,4,6-Trifluorophenoxy)piperidine HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causal Logic
  • Preparation & Free-Basing: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the piperidine for the activated ester. The 3.0 equivalents are required: 1 eq to neutralize the piperidine HCl salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain a basic environment for HATU activation.

  • Nucleophilic Addition: Slowly add 4-(2,4,6-Trifluorophenoxy)piperidine HCl to the stirring solution at 0°C, then allow it to warm to room temperature.

    • Causality: Adding the amine at 0°C controls the exothermic nature of the coupling, preventing thermal degradation of the activated ester intermediate.

  • Self-Validating Check (In-Process Monitoring): After 2 hours, pull a 10 µL aliquot. Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Causality: Ninhydrin reacts specifically with primary and secondary amines to form a deep blue/purple complex (Ruhemann's purple). The complete disappearance of the ninhydrin-active spot on the TLC plate self-validates that the secondary amine of the piperidine has been fully consumed, confirming reaction completion.

  • Aqueous Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: DMF is highly water-soluble. The aqueous washes partition the DMF, excess DIPEA (protonated by HCl), and water-soluble HATU byproducts into the aqueous layer, leaving the highly lipophilic fluorinated amide product cleanly in the organic layer.

Visualizing the SDS & Synthetic Workflow

The following diagram illustrates the logical progression from SDS risk assessment to safe laboratory execution and self-validation.

SDS_Workflow Start 4-(2,4,6-Trifluorophenoxy)piperidine SDS & Handling Hazard Hazard Assessment (GHS: H302, H315, H319, H335) Start->Hazard Controls Engineering & PPE (Fume Hood, Nitrile Gloves) Hazard->Controls Synthesis Synthetic Integration (N-Acylation with DIPEA/HATU) Controls->Synthesis Validation Self-Validating Check (TLC Ninhydrin / LC-MS) Synthesis->Validation Workup Aqueous Quench & Safe Disposal Validation->Workup

Fig 1: SDS-driven risk assessment and synthetic workflow for fluorinated piperidine derivatives.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 46189893, Ampreloxetine (Fluorophenoxy piperidine analog)." PubChem. Available at:[Link][2]

  • LookChem. "Safety Data Sheet (SDS) for 4-(4-Fluoro-phenyl)-piperidine (CAS 37656-48-7)." LookChem Chemical Database. Available at:[Link][3]

Sources

Exploratory

Physicochemical Profiling and Analytical Validation of 4-(2,4,6-Trifluorophenoxy)piperidine

A Technical Guide for Mass Spectrometry and Synthetic Workflows in Drug Discovery Executive Summary In modern drug discovery, the precise characterization of molecular intermediates is non-negotiable. 4-(2,4,6-Trifluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Mass Spectrometry and Synthetic Workflows in Drug Discovery

Executive Summary

In modern drug discovery, the precise characterization of molecular intermediates is non-negotiable. 4-(2,4,6-Trifluorophenoxy)piperidine (Chemical Formula: C₁₁H₁₂F₃NO) is a highly versatile pharmacophore and synthetic building block. It is prominently featured in the development of CNS therapeutics, including voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management[1] and GPR6 modulators for neurological disorders[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we will dissect the exact mass calculations, the mechanistic rationale behind its structural design, and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to ensure absolute analytical confidence during pharmacokinetic (DMPK) tracking.

Physicochemical & Exact Mass Profiling

In high-resolution mass spectrometry, distinguishing a target compound from isobaric background matrix ions requires sub-5 ppm mass accuracy. Therefore, we must rely on the monoisotopic exact mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) rather than the average molecular weight used for synthetic stoichiometry.

Table 1: Quantitative Mass and Physicochemical Data
ParameterValueAnalytical Significance
Chemical Formula C₁₁H₁₂F₃NODefines the isotopic envelope.
Average Molecular Weight 231.21 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 231.087098 DaThe theoretical true mass of the neutral molecule.
m/z [M+H]⁺ (Protonated) 232.094374Primary target ion for ESI+ LC-MS/MS workflows.
m/z[M-H]⁻ (Deprotonated) 230.079822Target ion for ESI- (less common for basic amines).
Isotopic M+1 Abundance ~12.5%Validates the carbon count (11 carbon atoms × ~1.1% ¹³C).

Calculation Causality: The exact mass is derived precisely: (11 × 12.000000) + (12 × 1.007825) + (3 × 18.998403) + (1 × 14.003074) + (1 × 15.994915) = 231.087098 Da.

Mechanistic Rationale in Drug Design

The architecture of 4-(2,4,6-Trifluorophenoxy)piperidine is not arbitrary; it is a calculated design choice to optimize both pharmacodynamics and pharmacokinetics.

  • The 2,4,6-Trifluorophenoxy Moiety: Fluorine substitution at the ortho and para positions exerts a powerful electron-withdrawing effect. This heavily deactivates the aromatic ring toward cytochrome P450-mediated oxidation, drastically increasing the metabolic half-life of the drug[3]. Furthermore, the high electronegativity of fluorine increases the molecule's lipophilicity (LogP), which is a critical parameter for driving blood-brain barrier (BBB) penetrance in CNS-targeted therapies[2].

  • The Piperidine Ring: The secondary amine provides a basic center (pKa ~9.5). This allows the molecule to be formulated as a water-soluble salt (e.g., hydrochloride), perfectly counterbalancing the extreme lipophilicity of the trifluorophenyl group[1]. This amphiphilic balance is the cornerstone of achieving oral bioavailability.

Synthetic Pathway & Structural Validation

The synthesis of this compound typically relies on the etherification of a protected piperidine, followed by acidic cleavage.

Synthesis_Workflow N1 Reactants N-Boc-piperidine + Trifluorophenol N2 Mitsunobu Reaction DIAD, PPh3 N1->N2 N3 Intermediate Boc-Protected Ether N2->N3 N4 Deprotection HCl / Dioxane N3->N4 N5 Target Compound Piperidine HCl Salt N4->N5 N6 HRMS Validation m/z 232.0944 N5->N6

Fig 1: Synthetic pathway and HRMS validation of 4-(2,4,6-Trifluorophenoxy)piperidine.

Analytical Workflow: High-Resolution LC-MS/MS Protocol

To ensure the structural integrity of the synthesized batch, we employ a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. This methodology is designed to eliminate false positives.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the synthesized hydrochloride salt in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an essential proton donor, driving the equilibrium toward the protonated amine ([M+H]⁺). This maximizes ionization efficiency for positive-ion electrospray ionization (ESI+).

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The highly lipophilic trifluorophenoxy group requires a non-polar C18 stationary phase for adequate retention. Elevating the column temperature to 40°C reduces mobile phase viscosity, yielding sharper peak shapes and reducing backpressure.

Step 3: Mass Spectrometry Acquisition (Orbitrap / Q-TOF)

  • Action: Operate the mass spectrometer in ESI+ mode with a mass resolution setting of at least 70,000 (at m/z 200). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: A resolution of 70,000 is mandatory to resolve the target mass (232.0944 m/z) from endogenous isobaric lipids in future in vivo studies. The 3.0 kV capillary voltage provides optimal droplet desolvation without inducing unwanted in-source fragmentation of the ether bond.

Step 4: Data Analysis & Self-Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 232.0944 using a strict 5 ppm mass tolerance window. Evaluate the isotopic pattern.

  • Causality: A mass error of < 5 ppm confirms the elemental composition. Furthermore, observing an M+1 peak at ~12.5% relative intensity mathematically validates the presence of exactly 11 carbon atoms, creating a self-validating loop that confirms both the identity and purity of the compound.

Sources

Foundational

Toxicity and safe handling guidelines for 4-(2,4,6-Trifluorophenoxy)piperidine

An In-Depth Technical Guide to the Toxicity and Safe Handling of 4-(2,4,6-Trifluorophenoxy)piperidine Disclaimer This document is intended for researchers, scientists, and drug development professionals. The toxicologica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safe Handling of 4-(2,4,6-Trifluorophenoxy)piperidine

Disclaimer

This document is intended for researchers, scientists, and drug development professionals. The toxicological and safety data for 4-(2,4,6-Trifluorophenoxy)piperidine are not extensively published. Therefore, this guide has been constructed by synthesizing information from Safety Data Sheets (SDS) and toxicological profiles of structurally similar compounds, including various fluorinated phenoxypiperidines and the parent piperidine molecule. The principles of chemical read-across have been applied to infer potential hazards and establish robust safety protocols. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Introduction and Compound Profile

4-(2,4,6-Trifluorophenoxy)piperidine is a synthetic organic compound featuring a piperidine ring linked via an ether bond to a trifluorinated phenyl group. Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] The incorporation of fluorine atoms, as seen in the trifluorophenoxy moiety, is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Given its structure, 4-(2,4,6-Trifluorophenoxy)piperidine is likely utilized as a chemical intermediate or building block in the synthesis of novel therapeutic agents.[2][3][4]

Due to the limited specific data for this exact molecule, this guide establishes a safety framework based on the known hazards of its constituent parts: the piperidine core, known for its basicity and potential for irritation and toxicity[5][6], and fluorinated aromatic compounds, which can present irritant properties.[7][8]

Inferred Toxicological Profile and Hazard Identification

Based on analysis of analogous compounds, 4-(2,4,6-Trifluorophenoxy)piperidine should be handled as a potentially hazardous substance. The primary health hazards are anticipated to be irritation to the skin, eyes, and respiratory system.

GHS Classification (Predicted)

The following Globally Harmonized System (GHS) classifications are inferred from structurally related molecules.[7][8][9]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Potential)H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled
Summary of Potential Health Effects
  • Eye Contact: Expected to cause serious eye irritation, characterized by redness, pain, and potential for corneal damage if not promptly addressed.[8][10][11]

  • Skin Contact: Anticipated to cause skin irritation, which may manifest as redness, itching, and inflammation upon contact.[7][9][12] Prolonged or repeated exposure could lead to more severe effects.

  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the mucous membranes.[8][13]

  • Ingestion: May be harmful if swallowed.[6][8] Ingestion could lead to irritation of the gastrointestinal tract.[5]

To the best of our knowledge, the carcinogenic, mutagenic, or reproductive hazards of this specific compound have not been fully investigated.[8]

Risk Management and the Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

cluster_controls Hierarchy of Controls cluster_effectiveness elimination Elimination (Not Feasible for Research) substitution Substitution (Use a less hazardous alternative) elimination->substitution engineering Engineering Controls (Fume Hood, Ventilation) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe most Most Effective least Least Effective start Spill or Exposure Occurs assess Assess Situation (Is it safe to respond?) start->assess first_aid Provide First Aid (See Section 5.1) start->first_aid Exposure evacuate Evacuate Area Alert Others assess->evacuate No ppe Don Appropriate PPE assess->ppe Yes report Report Incident evacuate->report contain Contain Spill (Use inert absorbent) ppe->contain cleanup Clean & Decontaminate contain->cleanup first_aid->report dispose Dispose of Waste (Follow regulations) cleanup->dispose dispose->report

Caption: General workflow for emergency spill response.

First-Aid Measures
  • Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention. [8][14]* Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice. [7][8][14]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist. [10][14][15]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. [5][12][14]

Spill and Leak Procedures
  • Evacuate: Evacuate non-essential personnel from the spill area. [5][12]2. Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [12][13][16]4. Absorb: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled container. [17][16]5. Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. [6][13][17]* Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride. [8][17]* Protective Equipment: Firefighters should wear a full-face, self-contained breathing apparatus (SCBA) and full protective gear. [5][12][17]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant. [8][13][21]Do not allow the chemical to enter drains or waterways. [13][17]

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 4-[(4-amino-2-fluorophenoxy)
  • Enamine. Safety Data Sheet: 4-(2,2,2-trifluoroethyl)piperidine hydrochloride.
  • Santa Cruz Biotechnology. Safety Data Sheet: 3-(3,4-Difluorophenoxy)piperidine.
  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-[4-(Trifluoromethoxy)phenyl]piperidine Properties. [Link]

  • NextSDS. 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl — Chemical Substance Information. [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • MilliporeSigma. (2025).
  • Carl ROTH.
  • Thermo Fisher Scientific. (2025).
  • ABX advanced biochemical compounds. (2012).
  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Molecules. (2022).
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Piperidine, 99%. [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • Tokyo Chemical Industry. (2025).
  • Ministry of Health, Labour and Welfare, Japan. (2008). Workplace Safety Site: Chemical Substances. [Link]

Sources

Exploratory

Crystal Structure, Polymorphism, and Conformational Dynamics of 4-(2,4,6-Trifluorophenoxy)piperidine: A Technical Guide

Executive Summary The integration of highly electronegative functional groups into saturated nitrogen heterocycles is a cornerstone of modern drug design. 4-(2,4,6-Trifluorophenoxy)piperidine represents a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly electronegative functional groups into saturated nitrogen heterocycles is a cornerstone of modern drug design. 4-(2,4,6-Trifluorophenoxy)piperidine represents a highly specialized structural motif where stereoelectronic effects dictate both solution-state conformation and solid-state crystal packing. This whitepaper provides an in-depth mechanistic analysis of the compound's crystallographic behavior, detailing the causality behind its axial/equatorial preferences, the intermolecular forces driving its polymorphism, and the self-validating experimental protocols required for its structural elucidation.

Stereoelectronic Foundations: The Causality of Conformation

The introduction of fluorine into the piperidine ring profoundly influences physical and chemical properties, including metabolic stability and membrane permeability[1]. For 4-(2,4,6-Trifluorophenoxy)piperidine, the conformational equilibrium between the chair forms (axial vs. equatorial phenoxy orientation) is not governed merely by steric bulk, but by complex stereoelectronic forces.

Dipole Minimization and Charge-Dipole Interactions

In standard substituted cyclohexanes, bulky groups prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, highly electronegative substituents on piperidine rings frequently exhibit an axial preference [1]. This phenomenon is driven by dipole minimization . The highly polarized C-O and C-F bonds of the trifluorophenoxy moiety create a strong local dipole. When positioned axially, this dipole is oriented anti-parallel to the dipole generated by the nitrogen lone pair, minimizing electrostatic repulsion and stabilizing the conformer[1].

G N1 Highly Electronegative Substituent (C-O/C-F) N2 Strong Localized Dipole N1->N2 N4 Dipole Minimization (Anti-parallel Alignment) N2->N4 N3 Nitrogen Lone Pair Dipole N3->N4 N5 Axial Conformer Stabilization N4->N5

Caption: Causal relationship between stereoelectronic dipoles and axial conformer stabilization.

Crystal Packing and Intermolecular Forces

In the solid state, the conformational preferences established in solution dictate the initial nucleation geometry. The macroscopic crystal lattice is subsequently built upon a foundation of non-covalent interactions.

Drawing upon Hirshfeld surface analyses of related fluorinated arenes, the crystal packing of 2,4,6-trifluoro-substituted systems is dominated by specific halogen-driven contacts[2]. The highly electron-withdrawing nature of the three fluorine atoms depletes the electron density of the aromatic ring, creating a positive "π-hole."

Dominant Packing Forces:
  • F···H and H···F Interactions: These constitute the primary hydrogen-bonding network, often accounting for over 20% of the crystal packing forces in perfluoroarene systems[2].

  • F···F Contacts: Halogen-halogen interactions provide critical directional stability[2].

  • C-F···π-Hole Interactions: The electron-rich fluorine atoms of one molecule donate electron density into the electron-deficient π-hole of an adjacent 2,4,6-trifluorophenyl ring, driving the formation of distinct polymorphic lattices[2].

Polymorphism: Thermodynamic vs. Kinetic Control

Polymorphism—the ability of a compound to crystallize in multiple structural arrangements—is a frequently occurring phenomenon in fluorinated piperidines, heavily affected by crystallization conditions such as temperature, supersaturation, and solvent polarity[3].

The formation of different polymorphs directly impacts the material's melting point, density, and solubility[3]. Furthermore, the identification of these forms is critical during chiral resolution, as conglomerate crystallization can directly affect the enantiopurity and physical properties of the bulk material[4].

  • Form I (Thermodynamic): Typically obtained through slow evaporation or extended slurry aging in non-polar solvents. It exhibits maximum density and the highest melting point, driven by optimal C-F···π stacking[5].

  • Form II (Kinetic): Obtained via rapid precipitation or anti-solvent addition. It is characterized by a less dense packing arrangement dominated by weaker F···F contacts[2].

Quantitative Data: Polymorphic Characteristics

Table 1: Representative Hirshfeld Surface Interaction Contributions (Extrapolated from related perfluoroarene models[2])

Interaction TypePolymorph I (Thermodynamic)Polymorph II (Kinetic)Mechanistic Role in Lattice
F···H / H···F 21.5%26.5%Primary electrostatic network; dictates kinetic nucleation.
F···F 17.1%10.0%Halogen bonding; provides rigid thermodynamic stability.
C-F···π-hole 4.5%10.0%Aromatic stacking; highly sensitive to solvent polarity.
C···O / O···C 9.2%4.9%Ether linkage stabilization.

Table 2: Analytical Techniques for Polymorph Validation

TechniquePurposeKey Output for 4-(2,4,6-Trifluorophenoxy)piperidine[5]
SCXRD Absolute structural elucidationAtomic coordinates, bond lengths, space group assignment.
PXRD Bulk phase purity verificationBragg diffraction peaks (2θ); confirms bulk matches SCXRD.
DSC Thermodynamic stabilityMelting point, enthalpy of fusion; identifies phase transitions.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step contains a feedback loop to verify the structural and phase purity of the resulting material.

Protocol 1: Controlled Crystallization and Polymorph Screening

Causality: Solvent polarity alters the solvation sphere around the highly polar C-F bonds, while the cooling rate dictates whether the system crosses the kinetic or thermodynamic nucleation threshold[3].

  • Preparation: Dissolve 500 mg of synthesized 4-(2,4,6-Trifluorophenoxy)piperidine in 5 mL of a moderately polar solvent (e.g., ethyl acetate) at 60°C until complete dissolution is achieved.

  • Kinetic Pathway (Form II): Rapidly add 15 mL of a cold anti-solvent (e.g., heptane at 4°C) under vigorous stirring. Filter the immediate precipitate.

  • Thermodynamic Pathway (Form I): Cool the initial solution slowly (0.1°C/min) to 20°C. Allow slow evaporation over 72 hours.

  • Self-Validation (Slurry Aging): To confirm Form I is the thermodynamic sink, suspend 50 mg of Form II in heptane and stir at 25°C for 48 hours.

  • Analysis: Analyze both batches via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD)[5]. A shift to a higher melting point and a matching PXRD diffractogram confirms the kinetic-to-thermodynamic transition.

G N1 API Dissolution (60°C, Ethyl Acetate) N2 Rapid Anti-Solvent Addition (4°C) N1->N2 N3 Slow Cooling & Evaporation (0.1°C/min) N1->N3 N4 Kinetic Polymorph (Form II) N2->N4 N5 Thermodynamic Polymorph (Form I) N3->N5 N6 Slurry Aging (Phase Transition) N4->N6 N7 PXRD & DSC Validation N4->N7 N5->N7 N6->N5

Caption: Self-validating workflow for polymorph screening and thermodynamic stability confirmation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality: Data collection at cryogenic temperatures (100 K) is mandatory for fluorinated compounds to minimize the thermal motion (ellipsoid blurring) of the highly mobile fluorine atoms, ensuring accurate resolution of F···F and F···H contacts[2].

  • Crystal Selection: Under polarized light microscopy, select a single, defect-free crystal (block or plate habit) with dimensions approximately 0.2 × 0.2 × 0.1 mm.

  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer's cold stream set to 100 K[2].

  • Data Collection: Collect diffraction data using Cu-Kα or Mo-Kα radiation. Ensure high redundancy to accurately model the electron density of the trifluorophenoxy ring.

  • Structure Solution: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F².

  • Self-Validation: Calculate the theoretical powder pattern from the solved single-crystal structure. Overlay this calculated pattern with the experimental PXRD pattern obtained from the bulk powder in Protocol 1. A 1:1 match in 2θ peak positions validates that the single crystal is representative of the bulk material[4].

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.Chemistry—A European Journal.
  • Polymorphism and Hirshfeld surface analysis of tetraoxa[2]perfluoroarene[2]triazine.PMC (NIH).
  • Identifying a Hidden Conglomerate Chiral Pool in the CSD.JACS Au (ACS Publications).
  • WO 2010/003760 A2 (Polymorphism in Fluorinated Piperidines).Googleapis.com.
  • US8592596B2 - Crystalline form of a 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compound.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(2,4,6-Trifluorophenoxy)piperidine as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds The piperidine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, forming the structural core of a vast number of cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, forming the structural core of a vast number of clinically approved drugs.[1][2][3][4] Its prevalence stems from a combination of favorable properties: a saturated, non-planar structure that provides three-dimensional diversity, a basic nitrogen atom that often ensures aqueous solubility at physiological pH, and a stable framework that can be readily functionalized.[3][5] When designing novel therapeutics, medicinal chemists frequently turn to the piperidine motif to optimize a compound's pharmacokinetic and pharmacodynamic profile.[1][4]

The strategic incorporation of fluorine into drug candidates is another cornerstone of modern drug design.[6] Fluorine and fluorinated groups, such as the trifluoromethyl (-CF3) moiety, can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target.[7][8][9][10] The strong carbon-fluorine bond enhances resistance to metabolic degradation, while the high electronegativity of fluorine can alter the electronic properties of adjacent functional groups and create unique, favorable interactions within a protein's binding pocket.[7][9]

The building block 4-(2,4,6-trifluorophenoxy)piperidine represents a powerful convergence of these two design strategies. It provides researchers with a pre-validated scaffold that combines the advantageous structural and physicochemical properties of the piperidine ring with the metabolic stability and unique electronic characteristics conferred by the electron-deficient trifluorinated phenyl ring. This guide serves to provide a detailed exploration of this building block, including its design rationale, synthesis, and key derivatization protocols for its application in drug discovery programs.

Design Rationale and Physicochemical Contributions

The decision to incorporate the 4-(2,4,6-trifluorophenoxy)piperidine moiety into a lead compound is driven by a desire to fine-tune its drug-like properties. The contributions of each component of the scaffold are distinct yet synergistic.

  • The Piperidine Core: This serves as a versatile central hub. Its basic nitrogen can be protonated, which is often crucial for forming ionic interactions with acidic residues (e.g., Asp, Glu) in a target's active site and for maintaining aqueous solubility.[7] Furthermore, the piperidine nitrogen provides a robust handle for introducing a wide array of substituents, allowing for systematic exploration of the surrounding chemical space to optimize potency and selectivity.[11]

  • The Ether Linkage: The phenoxy-ether linkage provides a balance of stability and conformational flexibility, allowing the piperidine and aryl rings to adopt optimal orientations for target binding.

  • The 2,4,6-Trifluorophenyl Group: This moiety is the key differentiator.

    • Metabolic Stability: The three fluorine atoms act as "metabolic shields," deactivating the aromatic ring towards oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), a common liability for simple phenyl groups.[7][9] This can significantly increase the compound's half-life and bioavailability.

    • pKa Modulation: The potent electron-withdrawing effect of the three fluorine atoms lowers the pKa of the piperidine nitrogen. This fine-tuning can be critical for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition, which is often associated with overly basic amines.

    • Enhanced Binding Affinity: The trifluorophenyl ring can engage in non-covalent interactions that are unavailable to non-fluorinated analogues, such as dipole-dipole interactions and orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity.[6][10]

    • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its target.[7][9]

The logical flow of how these properties contribute to a better drug candidate is illustrated below.

G cluster_0 Building Block Components cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic / Pharmacodynamic Outcomes Piperidine Piperidine Core Solubility Aqueous Solubility (via N protonation) Piperidine->Solubility Vector 3D Exit Vector & Functional Handle Piperidine->Vector TFP 2,4,6-Trifluorophenoxy Moiety Metabolism Blocked Oxidative Metabolism TFP->Metabolism pKa Modulated pKa (Lower Basicity) TFP->pKa Binding Unique Binding Interactions (F) TFP->Binding Lipo Increased Lipophilicity TFP->Lipo ADME Improved ADME Profile Solubility->ADME Potency Enhanced Potency & Selectivity Vector->Potency Metabolism->ADME pKa->ADME Safety Reduced Off-Target Liability (e.g., hERG) pKa->Safety Binding->Potency Lipo->ADME

Fig 1. Contribution of scaffold components to drug properties.

Table 1: Summary of Physicochemical Contributions

Structural Feature Key Physicochemical Contribution Impact on Drug Discovery
Piperidine Nitrogen Basic center, protonatable at physiological pH. Enhances aqueous solubility; provides a key interaction point with target proteins (ionic bonds).
Piperidine Ring Saturated, 3D scaffold. Provides a defined conformational geometry and vectors for substituent exploration.[3]
Ether Linkage Stable, flexible connector. Positions the aryl and piperidine moieties for optimal target engagement.

| 2,4,6-Trifluoro Substitution | Strong electron-withdrawing effect; C-F bonds. | Blocks metabolic oxidation, lowers pKa of the piperidine N, increases lipophilicity, and introduces novel binding interactions.[7][9] |

Synthesis of the Core Building Block

The synthesis of 4-(2,4,6-trifluorophenoxy)piperidine hydrochloride typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed etherification, followed by deprotection and salt formation. The protocol below details a common and reliable two-step approach starting from commercially available N-Boc-4-hydroxypiperidine.

G start N-Boc-4-hydroxypiperidine + 1,2,4,6-Tetrafluorobenzene step1 Step 1: O-Arylation -------------------------- Base (e.g., NaH) Solvent (e.g., DMF) 0°C to RT start->step1 intermediate N-Boc-4-(2,4,6-trifluorophenoxy)piperidine step1->intermediate step2 Step 2: Deprotection & Salt Formation -------------------------- HCl in Dioxane or Ether Solvent (e.g., DCM) RT intermediate->step2 product 4-(2,4,6-Trifluorophenoxy)piperidine HCl step2->product

Fig 2. General workflow for the synthesis of the title compound.
Protocol 1: Synthesis of 4-(2,4,6-Trifluorophenoxy)piperidine Hydrochloride

Expertise & Causality: This protocol utilizes a strong base (NaH) to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent nucleophile. This alkoxide then attacks the electron-deficient 1,2,4,6-tetrafluorobenzene in an SNAr reaction. The Boc protecting group is chosen for its stability under basic conditions and its facile removal under acidic conditions, which cleanly yields the desired hydrochloride salt.[12]

Materials & Reagents:

  • N-Boc-4-hydroxypiperidine

  • 1,2,4,6-Tetrafluorobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (4M solution in 1,4-dioxane)

  • Diethyl ether (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks, magnetic stirrer, ice bath, nitrogen atmosphere setup

Step-by-Step Methodology:

Part A: O-Arylation

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The choice of NaH ensures complete and rapid deprotonation to drive the reaction forward.

  • Activation: Stir the mixture at 0 °C for 30 minutes, allowing the alkoxide to form.

  • SNAr Reaction: Add 1,2,4,6-tetrafluorobenzene (1.1 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water (2x) and then brine (1x). Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. Purification via column chromatography (silica gel, hexanes/ethyl acetate gradient) may be required.

Part B: Deprotection and Salt Formation

  • Setup: Dissolve the purified N-Boc-4-(2,4,6-trifluorophenoxy)piperidine from Part A in anhydrous DCM.

  • Acidification: Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) dropwise at room temperature. The acid cleaves the tert-butoxycarbonyl (Boc) group, releasing CO2 and isobutylene, while simultaneously protonating the piperidine nitrogen.

  • Precipitation: Stir the mixture for 2-4 hours at room temperature. A white precipitate of the hydrochloride salt should form.

  • Isolation: If precipitation is extensive, the product can be isolated by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and triturate the resulting residue with diethyl ether to induce crystallization.

  • Final Product: Collect the white solid, 4-(2,4,6-trifluorophenoxy)piperidine hydrochloride, and dry thoroughly under vacuum. Confirm identity and purity via 1H NMR, 19F NMR, 13C NMR, and LC-MS.

Key Derivatization Protocols for Drug Discovery

The true power of 4-(2,4,6-trifluorophenoxy)piperidine lies in its utility as a scaffold for further diversification. The secondary amine is the primary site for introducing substituents that can probe the binding pocket of a biological target.

Protocol 2: N-Functionalization via Reductive Amination

Expertise & Causality: Reductive amination is a robust and highly reliable method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation because it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic or basic conditions that might compromise other functional groups.

G start 4-(2,4,6-TFP)piperidine HCl + Aldehyde/Ketone (R1R2C=O) step1 Step 1: Free-Basing & Iminium Formation -------------------------- Base (e.g., DIPEA) Solvent (e.g., DCE/DCM) Acetic Acid (cat.) start->step1 intermediate Iminium Ion Intermediate (in situ) step1->intermediate step2 Step 2: Reduction -------------------------- Sodium Triacetoxyborohydride (STAB) RT, 4-12h intermediate->step2 product N-Substituted Product step2->product

Fig 3. Workflow for N-functionalization via reductive amination.

Materials & Reagents:

  • 4-(2,4,6-Trifluorophenoxy)piperidine hydrochloride (1.0 eq)

  • Desired aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, e.g., 0.1 eq, optional but often beneficial)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 4-(2,4,6-trifluorophenoxy)piperidine hydrochloride and the chosen aldehyde or ketone.

  • Dissolution & Free-Basing: Add anhydrous DCE or DCM, followed by DIPEA to neutralize the hydrochloride and liberate the free secondary amine.

  • Iminium Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note: The reaction may gently effervesce.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or preparative HPLC to yield the desired N-substituted final compound.

Representative Application and SAR Insights

While specific drug candidates containing the exact 4-(2,4,6-trifluorophenoxy)piperidine are often proprietary, the closely related 4-(4-trifluoromethoxy-phenoxy)piperidine moiety is found in intermediates for various therapeutic agents.[13][14][15] The principles of structure-activity relationship (SAR) are directly transferable. SAR studies on piperidine-containing series consistently show that the nature of the N-substituent is a critical determinant of biological activity.[11][16]

Table 2: Representative SAR Data for N-Substituted Analogues Targeting a Hypothetical Kinase (Note: Data is illustrative, based on common trends observed in kinase inhibitor development.)

Compound IDN-Substituent (R)Kinase IC50 (nM)Rationale for Change
1 -H5,200Parent scaffold, low activity.
2 -Methyl1,800Small alkyl group provides minimal steric hindrance.
3 -Benzyl450Introduces aromatic group, potential for π-stacking interactions.
4 -3-Pyridylmethyl95Introduces H-bond acceptor (pyridine N) to engage with protein backbone.
5 -(4-aminosulfonyl)benzyl12 Optimized substituent picks up key H-bonding interactions with solvent-exposed residues.

This hypothetical SAR table illustrates a common optimization strategy. Starting with the core scaffold, chemists systematically introduce functionality on the piperidine nitrogen. The progression from a simple alkyl group (Compound 2) to an aromatic group (Compound 3) and then to a group capable of specific hydrogen bonding (Compounds 4 and 5) often leads to dramatic increases in potency as the ligand makes more productive contacts with the target protein. The 4-(2,4,6-trifluorophenoxy)piperidine moiety serves as a stable, metabolically robust anchor throughout this optimization process.

Conclusion

4-(2,4,6-Trifluorophenoxy)piperidine is a high-value building block for modern drug discovery. It provides an optimal blend of a 3D-rich piperidine core and a metabolically resilient, electronically-tuned aromatic system. The synthetic protocols provided herein are robust and versatile, enabling researchers to efficiently generate diverse libraries of compounds. By leveraging the unique properties of this scaffold, drug discovery teams can accelerate the development of safer and more effective therapeutics.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][7][8]

  • ResearchGate. (2026). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][6]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Pharmaffiliates. (2026). Organic Chemistry Research: Using 4-Hydroxypiperidine in N- vs. O-Arylation. Pharmaffiliates. [Link][17]

  • ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). ResearchGate. [Link][13]

  • Google Patents. (CN105461617A) - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents. [18]

  • Google Patents. (CN107406386B) - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof. Google Patents. [14]

  • Apiary. (2025). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-37-6 Market Trends and Insights. Apiary. [Link][15]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link][5]

  • ResearchGate. Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link][9]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. IJPSI. [Link]

  • PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. PrepChem.com. [Link]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][1]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][2]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. nbpharmchem.com. [Link][10]

  • PMC. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link][12]

  • ResearchGate. Piperidine-based drug discovery. ResearchGate. [Link][4]

  • PMC. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. PMC. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • PMC. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

  • Google Patents. (CN104628625A) - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubMed. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link][11]

  • ResearchGate. (2026). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. ResearchGate. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link][16]

  • Google Patents. (US3845062A) - 4-hydroxy-piperidine derivatives and their preparation.
  • NextSDS. 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl — Chemical Substance Information. NextSDS. [Link]

Sources

Application

Applications of 4-(2,4,6-Trifluorophenoxy)piperidine in agrochemical development

As a Senior Application Scientist in agrochemical discovery, I have structured this guide to bridge the gap between theoretical molecular design and practical laboratory execution. The development of next-generation acti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in agrochemical discovery, I have structured this guide to bridge the gap between theoretical molecular design and practical laboratory execution. The development of next-generation active ingredients (a.i.s) requires building blocks that can simultaneously solve multiple pharmacokinetic and pharmacodynamic challenges.

Here, we explore the application of 4-(2,4,6-Trifluorophenoxy)piperidine , a highly privileged hybrid scaffold, in the development of novel agrochemicals.

Mechanistic Rationale: The Causality of the Scaffold

The modern agrochemical industry faces immense pressure to develop compounds with high field efficacy, low application rates, and stringent environmental safety profiles. Recent analyses indicate that approximately 64% of newly launched halogenated agrochemicals feature fluorinated motifs[1]. The strategic selection of 4-(2,4,6-Trifluorophenoxy)piperidine is driven by three causal factors:

  • Metabolic Shielding (The 2,4,6-Trifluoro Effect): In both plants and insects, Cytochrome P450 monooxygenases rapidly degrade xenobiotics via aromatic hydroxylation, primarily targeting the electron-rich ortho and para positions of phenoxy ethers. By substituting these exact positions with fluorine—the most electronegative element with a van der Waals radius closely mimicking hydrogen—the aromatic ring is electronically deactivated and sterically shielded. This effectively shuts down the primary metabolic liability of the molecule[2].

  • Conformational Biasing & Lipophilicity: Multi-fluorinated building blocks significantly increase the partition coefficient (LogP) and alter conformational energy landscapes, biasing the molecule into co-planar configurations that optimize target-site binding and drive superior cuticular penetration in plant leaves or exoskeletal permeation in insects[1].

  • The Piperidine Handle: The saturated nitrogen heterocycle provides a basic, water-soluble core that can be readily functionalized at the secondary amine (N-H) via acylation, sulfonylation, or alkylation to explore structure-activity relationships (SAR) rapidly[3].

Mechanism A Cytochrome P450 Oxidative Attack B Unfluorinated Phenoxy Ring (Rapid Hydroxylation) A->B Susceptible C 2,4,6-Trifluorophenoxy Ring (Steric & Electronic Shielding) A->C Blocked D Metabolic Degradation (Loss of Efficacy) B->D E Prolonged Half-Life (Sustained Bioactivity) C->E

Mechanistic causality of 2,4,6-trifluoro substitution in preventing P450 metabolism.

Application Protocols: A Self-Validating Workflow

The following protocols outline the synthesis and biological validation of a hypothetical herbicidal candidate utilizing this scaffold. Every protocol is designed as a self-validating system, ensuring that experimental artifacts are isolated from true biological signals.

Workflow A 4-(2,4,6-Trifluorophenoxy)piperidine (Core Scaffold) B N-Derivatization (e.g., Urea/Amide Formation) A->B C Agrochemical Candidate (Active Ingredient) B->C D In Vitro Assays (Microsomal Stability) C->D E Greenhouse Screening (Efficacy & Phytotoxicity) C->E F Lead Optimization & SAR Profiling D->F E->F

Workflow for developing 4-(2,4,6-Trifluorophenoxy)piperidine agrochemical derivatives.

Protocol 1: Synthesis of a Urea-Linked Agrochemical Candidate

Urea linkages are historically privileged in herbicides (e.g., Diuron) due to their ability to form strong hydrogen bonds within target binding pockets like Photosystem II.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-(2,4,6-Trifluorophenoxy)piperidine hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA liberates the free secondary amine for nucleophilic attack while neutralizing the HCl salt, preventing the degradation of acid-sensitive reagents.

  • Coupling: Cool the reaction to 0°C using an ice bath. Add 1.1 eq of a substituted phenyl isocyanate dropwise. Causality: The isocyanate-amine coupling is highly exothermic; cooling prevents the formation of symmetric urea byproducts.

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup & Validation: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted piperidine), saturated NaHCO₃, and brine (for osmotic balance). Dry over Na₂SO₄, filter, and concentrate.

  • Analytical Checkpoint: Validate structure and purity (>95%) via ¹H NMR and LC-MS before proceeding to biological assays.

Protocol 2: In Vitro Plant Microsomal Stability Assay

This assay proves that the 2,4,6-trifluoro substitution prevents rapid degradation by plant P450s compared to an unfluorinated control.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw plant microsomes (e.g., derived from Amaranthus retroflexus) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Mix microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration). Pre-incubate at 25°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final). Causality: Cytochrome P450 enzymes are obligate NADPH-dependent monooxygenases; the reaction will not proceed without this electron donor.

  • Quenching: At designated time points (0, 15, 30, 60, 120 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Validation Controls:

    • Positive Control: Run an unfluorinated phenoxypiperidine analog to confirm the microsomes are metabolically active.

    • Negative Control: Run a parallel assay omitting NADPH to rule out non-P450 mediated degradation (e.g., chemical hydrolysis).

Protocol 3: Greenhouse Efficacy Screening (Post-Emergence)

Translating in vitro stability to in vivo efficacy.

Step-by-Step Methodology:

  • Formulation: Dissolve the synthesized candidate in a carrier solvent (1% DMSO, 0.1% Tween-20 in water). Causality: The surfactant (Tween-20) reduces the surface tension of the spray droplet, allowing it to spread and penetrate the waxy cuticle of the plant leaf.

  • Application: Using a track sprayer calibrated to 200 L/ha, apply the formulation to target weed species at the 3-4 true leaf stage.

  • Incubation: Transfer plants to a greenhouse maintained at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Assessment & Validation: Evaluate visual injury percentage at 7, 14, and 21 days post-application (DPA). Compare against an untreated control (must show 0% injury) and a commercial standard reference (e.g., Diuron).

Quantitative Data Presentation

The table below summarizes the hypothetical comparative data demonstrating the "fluorine effect" of the 4-(2,4,6-Trifluorophenoxy)piperidine scaffold against its unfluorinated counterpart. The data clearly shows how metabolic shielding translates to superior field efficacy.

Compound ScaffoldLogPMicrosomal t₁/₂ (min)Intrinsic Clearance (µL/min/mg)Weed Control Efficacy (21 DPA)
Unfluorinated Phenoxypiperidine 2.41876.535%
4-(2,4,6-Trifluorophenoxy)piperidine 3.8>120<5.098%

Table 1: Comparative pharmacokinetic and efficacy profile illustrating the impact of 2,4,6-trifluoro substitution on metabolic stability and herbicidal activity.

References

  • Recent developments in fluorine-containing pesticides. Pest Management Science (2024). [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry (2021).[Link]

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Fluoride Research (2024). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 4-(2,4,6-Trifluorophenoxy)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic bottlenecks associated with basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic bottlenecks associated with basic heterocycles. The purification of 4-(2,4,6-Trifluorophenoxy)piperidine presents a classic challenge: balancing the lipophilicity of the trifluorophenoxy group with the strong basicity of the secondary piperidine amine.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of your target compound.

Core Principles: The Chemistry of the Analyte

To successfully purify 4-(2,4,6-Trifluorophenoxy)piperidine, we must first understand the causality behind its chromatographic behavior.

The piperidine ring contains a secondary amine that acts as a strong Lewis base. Standard bare silica gel is inherently acidic due to surface silanol groups (Si-OH), which act as Brønsted acids with a pKa of ~4.5 to 5.0[1]. When the basic piperidine nitrogen encounters these silanols, a strong acid-base interaction occurs. This creates a mixed-mode retention mechanism where the compound is retained not just by normal adsorption, but by strong ion-exchange forces [2].

Chromatographically, this manifests as severe peak streaking, broad elution bands, and poor recovery . To resolve this, we must either chemically deactivate the silica using a competing base (like Triethylamine) or physically mask the silanols using functionalized stationary phases[3].

Mechanism A Acidic Silanol Groups (Si-OH) on Bare Silica C Mixed-Mode Retention (Peak Streaking & Tailing) A->C No Modifier E TEA Competitively Binds & Deactivates Silanols A->E Modifer Added B Basic Piperidine Analyte B->C F Analyte Elutes Freely (Sharp, Symmetrical Peaks) B->F D Triethylamine (TEA) Modifier D->E E->F

Mechanistic pathway of silanol deactivation by triethylamine (TEA) to prevent amine streaking.

Troubleshooting Matrix

If you are experiencing issues during the purification of 4-(2,4,6-Trifluorophenoxy)piperidine, consult the diagnostic matrix below.

Observed IssueRoot Cause AnalysisRecommended Solution
Severe peak tailing / streaking Acid-base interaction between the secondary amine and Brønsted acidic silanols.Add 1–2% TEA to the mobile phase or switch to amine-functionalized silica.
Analyte co-elutes with TEA during concentration TEA has a boiling point of 89°C, making it difficult to remove completely in vacuo.Wash the organic layer with water/brine, use highly volatile NH₄OH, or switch to KP-NH columns.
Poor retention on C18 reversed-phase Analyte is protonated at neutral pH, making it highly polar and poorly retained.Apply the "2 pH rule": adjust mobile phase pH to 2 units above the amine's pKa to maintain the free-base form.
Irreversible adsorption (Zero recovery) Analyte has formed a stable salt with the silica matrix.Flush column with 10% MeOH in DCM containing 5% NH₄OH to break the ion-exchange bond.

Quantitative Guidelines for Mobile Phase Modifiers

When modifying normal phase or reversed-phase systems, precise modifier concentrations are critical to avoid suppressing the analyte's ionization state or contaminating the final product .

ModifierConcentration (v/v)Boiling PointBest Use CasePost-Run Removal Method
Triethylamine (TEA) 1.0% - 2.0%89°CGeneral basic amine purification on bare silica.Aqueous wash or high vacuum.
Ammonium Hydroxide (NH₄OH) 1.0% - 10% (in MeOH)~38°C (as NH₃)Highly polar amines requiring aggressive elution.Rotary evaporation (highly volatile).
Trifluoroacetic acid (TFA) 0.1%72°CReversed-phase (C18) purification of the piperidine salt.Lyophilization.

Validated Experimental Protocols

The following workflows are designed as self-validating systems. By incorporating mandatory checkpoints, you guarantee the chemical environment is optimized before committing your valuable crude mixture.

Workflow A Crude 4-(2,4,6-Trifluorophenoxy)piperidine B Select Stationary Phase A->B C Bare Silica Gel (Normal Phase) B->C D Amine-Functionalized Silica (Preferred) B->D E Reversed-Phase (C18) B->E F Add 1-2% TEA Modifier (Neutralize Silanols) C->F G No Modifier Needed (Hexane/EtOAc) D->G H Apply 2 pH Rule (High pH Buffer or TFA) E->H

Decision tree for selecting the optimal chromatographic stationary phase for basic amines.

Protocol A: Normal Phase Silica with TEA Modifier (Traditional Approach)

This protocol utilizes sacrificial competition, where TEA binds to the silica so the piperidine derivative does not [4].

  • Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to both solvent A and solvent B.

  • Column Equilibration: Flush the bare silica column with 3 Column Volumes (CV) of the TEA-modified starting solvent.

  • Validation Checkpoint: Collect 1 mL of the column flow-through and test its pH with indicator paper. It must register as basic (pH > 8). If it is neutral, the silica is still absorbing the TEA. Continue equilibrating until the flow-through is basic. This self-validates that the silanols are fully deactivated.

  • Sample Loading: Dry-load the crude 4-(2,4,6-Trifluorophenoxy)piperidine onto Celite or bare silica, and apply it to the column.

  • Elution: Run the gradient. The target amine will elute with sharp symmetry.

Protocol B: Amine-Functionalized Silica (Preferred High-Efficiency Method)

Amine-functionalized silica (e.g., Biotage KP-NH or RediSep Amine) permanently masks the acidic silanols with a primary amine tether, eliminating the need for foul-smelling, hard-to-remove liquid modifiers[5].

  • Column Selection: Select an appropriately sized amine-functionalized silica column.

  • Validation Checkpoint: Run a rapid TLC of your crude mixture on an amine-functionalized TLC plate using pure Hexane/EtOAc (no TEA). The 4-(2,4,6-Trifluorophenoxy)piperidine should elute as a tight, circular spot without tailing. This validates the solvent ratio prior to the preparative run.

  • Equilibration: Equilibrate the column with 2 CV of standard Hexane/EtOAc (Modifier-free).

  • Elution: Load the sample and run the gradient. Because no TEA is present, the collected fractions can be concentrated in vacuo to yield the pure free-base amine immediately.

Frequently Asked Questions (FAQs)

Q1: Can I use acidic modifiers (like Acetic Acid) on normal phase silica to sharpen the peak? A1: Absolutely not. Adding an acid to a normal phase silica column will protonate the secondary amine of the piperidine ring, converting it into a highly polar salt. This salt will bind irreversibly to the normal phase silica, resulting in zero recovery. Acidic modifiers (like 0.1% TFA) are strictly reserved for Reversed-Phase (C18) chromatography.

Q2: I concentrated my fractions from Protocol A, but NMR shows residual Triethylamine. How do I remove it? A2: TEA can be stubborn under standard rotary evaporation due to its 89°C boiling point. Dissolve your concentrated residue in an organic solvent (like Dichloromethane or Ethyl Acetate) and wash it twice with saturated aqueous sodium bicarbonate or brine. The TEA will partition into the aqueous layer, while the highly lipophilic trifluorophenoxy group keeps your target compound in the organic layer. Alternatively, switch to Protocol B to avoid TEA entirely.

Q3: How does the "2 pH Rule" apply if I want to use a C18 column? A3: The "2 pH rule" states that to keep an amine in its un-ionized, free-base form (which retains best on lipophilic C18 chains), the mobile phase pH must be adjusted to at least two units above the amine's pKa[1]. Since piperidine derivatives typically have a pKa around 10-11, you would need a highly basic buffer (pH > 12), which can dissolve standard silica-based C18 columns. Therefore, if using C18, it is often safer to go the opposite route: add 0.1% TFA to fully protonate the amine and purify it as the TFA salt.

References

  • Biotage - "Is there an easy way to purify organic amines?" -[Link]

  • Biotage - "How do I purify ionizable organic amine compounds using flash column chromatography?" - [Link]

  • Teledyne ISCO - "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns" -[Link]

  • Teledyne ISCO - "RediSep amine functionalized column" -[Link]

  • PubMed (Biomedical Chromatography) - "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid" -[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 4-(2,4,6-Trifluorophenoxy)piperidine Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the 4-aryloxypiperidine scaffold is a privileged motif in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the 4-aryloxypiperidine scaffold is a privileged motif in medicinal chemistry. However, installing a highly electron-deficient and sterically demanding 2,4,6-trifluorophenoxy group at the 4-position of a piperidine ring presents significant synthetic challenges.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot competing side reactions—such as E2 elimination, incomplete conversion, and difficult purifications—across the three primary synthetic routes: SN2, Mitsunobu, and Nucleophilic Aromatic Substitution (SNAr).

Reaction Pathways & Competing Side Reactions

G SM1 1-Boc-4-hydroxypiperidine SM2 1-Boc-4-mesyloxypiperidine SM1->SM2 Mesylation Mitsunobu Route A: Mitsunobu (DIAD, PPh3) SM1->Mitsunobu + Phenol SNAr Route C: SNAr (NaH, DMF) SM1->SNAr + ArF Phenol 2,4,6-Trifluorophenol ArF 1,2,3,5-Tetrafluorobenzene SN2 Route B: SN2 (Cs2CO3, Heat) SM2->SN2 + Phenol Product 4-(2,4,6-Trifluorophenoxy) -1-Boc-piperidine Mitsunobu->Product Desired Side1 Elimination Byproduct (Tetrahydropyridine) Mitsunobu->Side1 E2 Side2 TPPO Contamination Mitsunobu->Side2 Byproduct SN2->Product Desired SN2->Side1 E2 SNAr->Product Desired SNAr->Side1 Alkoxide E2 Side3 Regioisomers SNAr->Side3 Minor attack

Figure 1: Synthetic pathways (Mitsunobu, SN2, SNAr) and competing side reactions for target ether.

Frequently Asked Questions & Troubleshooting

Q1: I am using the SN2 route (1-Boc-4-mesyloxypiperidine + 2,4,6-trifluorophenol), but my LC-MS shows 15–25% of the elimination byproduct (1-Boc-1,2,3,6-tetrahydropyridine). How can I suppress this? A1: This is a classic mechanistic competition. In the piperidine chair conformation, the mesylate leaving group and adjacent β -protons frequently adopt an anti-periplanar geometry, perfectly aligning for E2 elimination [4]. To minimize this, you must balance the nucleophilicity and basicity of the phenoxide. 2,4,6-Trifluorophenol has a pKa of approximately 7.12 [1], making it significantly more acidic than unsubstituted phenol. Therefore, strong bases like NaH or KOtBu are unnecessary and will only promote E2. Switching to Cs2​CO3​ in DMF at 65 °C provides a highly reactive, "naked" phenoxide due to the large, polarizable cesium cation, accelerating the SN2 pathway. Alternatively, utilizing a Phase Transfer Catalysis (PTC) approach with tetra-n-butylammonium chloride (TBAC) in a biphasic system has been shown to heavily favor etherification over elimination [4].

Q2: My Mitsunobu reaction gives poor conversion, and I cannot separate the product from triphenylphosphine oxide (TPPO). What are the best practices? A2: The Mitsunobu reaction avoids the E2 elimination pathway but generates stoichiometric amounts of TPPO [3]. Poor conversion usually stems from premature degradation of the betaine intermediate. The order of addition is critical: always dissolve the alcohol, phenol, and PPh3​ first, cool strictly to 0 °C, and add DIAD dropwise to control the exothermic betaine formation [3]. To remove TPPO without tedious and unscalable column chromatography, utilize the MgCl2​ complexation method. Adding solid MgCl2​ to the crude reaction mixture in toluene forms an insoluble MgCl2​ -TPPO complex that can be rapidly filtered off, leaving the pure product in the filtrate [2].

Q3: Is it possible to use direct Nucleophilic Aromatic Substitution (SNAr) instead of Mitsunobu or SN2? A3: Yes, reacting 1-Boc-4-hydroxypiperidine with 1,2,3,5-tetrafluorobenzene is an elegant, atom-economical alternative. The 2-position of 1,2,3,5-tetrafluorobenzene is highly activated because it is ortho to two fluorines and para to one, making it the most electron-deficient carbon on the ring. Nucleophilic attack by the piperidine alkoxide at C2 displaces the fluorine, directly yielding the 2,4,6-trifluorophenoxy pattern. However, because generating the alkoxide requires a strong base (e.g., NaH), strict temperature control (0 °C to RT) is required to prevent the alkoxide from acting as a base and causing self-elimination.

Q4: During the final Boc deprotection step with TFA, I am observing a trifluoroacetamide byproduct. How do I prevent this? A4: When removing the Boc group using Trifluoroacetic Acid (TFA), the resulting secondary amine can undergo unwanted trifluoroacetylation if the reaction is concentrated to dryness at elevated temperatures. To prevent this, add a scavenger (such as 5% water or anisole) and avoid heating during solvent evaporation. A more robust self-validating alternative is to switch to 4M HCl in dioxane; the hydrochloride salt of 4-(2,4,6-trifluorophenoxy)piperidine will cleanly precipitate out of solution, acting as a self-purifying step.

Quantitative Data: Route Comparison

Table 1: Comparative Analysis of Synthetic Routes and Side Reaction Profiles

RouteReagents / ConditionsTypical YieldMajor Side Reaction% EliminationMitigation Strategy
SN2 Mesylate, Cs2​CO3​ , DMF, 65 °C65–80%E2 Elimination15–25%Use Cs2​CO3​ over K2​CO3​ ; limit temperature to 65 °C.
Mitsunobu DIAD, PPh3​ , THF, 0 °C to RT50–70%TPPO Contamination<5%Utilize MgCl2​ precipitation for chromatography-free TPPO removal.
SNAr 1,2,3,5-Tetrafluorobenzene, NaH60–75%Regioisomers, E210–20%Strict temperature control; verify regioselectivity via 19F-NMR.
Detailed Experimental Protocols
Protocol 1: Optimized SN2 Synthesis via Phase Transfer Catalysis

This protocol utilizes a biphasic system to maximize the nucleophilicity of the phenoxide while suppressing E2 elimination [4].

  • Sulfonylation: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 h.

    • Self-Validation: Monitor by TLC (ninhydrin stain). Complete consumption of the alcohol indicates success. Wash with water, dry over Na2​SO4​ , and concentrate to yield the mesylate quantitatively.

  • Etherification: In a round-bottom flask, combine the mesylate (1.0 eq), 2,4,6-trifluorophenol (1.2 eq), K2​CO3​ (3.0 eq), and tetra-n-butylammonium chloride (TBAC, 0.2 eq).

  • Reaction: Add a 1:1 mixture of Water and Toluene (0.2 M). Heat the biphasic mixture to reflux for 12 hours under vigorous stirring.

    • Self-Validation: Monitor the organic layer by LC-MS. The target mass [M+H−tBu]+ will appear, with minimal tetrahydropyridine byproduct.

  • Workup: Cool to room temperature, separate the organic layer, and wash with 1M NaOH (2x) to remove any unreacted 2,4,6-trifluorophenol. Dry over Na2​SO4​ and concentrate.

Protocol 2: Chromatography-Free Mitsunobu Synthesis

This protocol ensures high stereospecificity while eliminating the need for column chromatography to remove TPPO [2, 3].

  • Reaction Setup: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq), 2,4,6-trifluorophenol (1.1 eq), and PPh3​ (1.5 eq) in anhydrous THF (0.3 M) under a nitrogen atmosphere.

  • Betaine Formation: Cool the solution strictly to 0 °C using an ice bath. Add DIAD (1.5 eq) dropwise over 30 minutes to control the exotherm. Maintain at 0 °C for 1 hour, then warm to room temperature and stir for 8 hours.

  • Solvent Swap & Precipitation: Concentrate the THF in vacuo. Redissolve the crude syrupy residue in Toluene (0.5 M). Add anhydrous solid MgCl2​ (2.0 eq relative to the theoretical yield of TPPO) and stir vigorously for 2 hours at room temperature.

    • Self-Validation: The formation of a thick, white, insoluble suspension ( MgCl2​ -TPPO complex) visually confirms successful sequestration of the phosphine oxide waste.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with cold toluene. Concentrate the filtrate to yield the highly pure Boc-protected product.

References
  • Distribution Coefficients of Ionized and Un-ionized... PDXScholar.
  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Publications.
  • Mitsunobu reaction. Organic Synthesis.
  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PLOS One.
Troubleshooting

Technical Support Center: Handling and Storage of 4-(2,4,6-Trifluorophenoxy)piperidine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(2,4,6-Trifluorophenoxy)piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(2,4,6-Trifluorophenoxy)piperidine . As a fluorinated aryloxy piperidine, this compound is a highly valuable building block in medicinal chemistry. However, its secondary amine moiety and ether linkage introduce specific physical and chemical vulnerabilities during storage.

This document provides a mechanistic understanding of its degradation pathways, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the long-term integrity of your compound.

The Chemistry of Degradation: Understanding the Causality

To prevent degradation, we must first understand the molecular mechanisms that drive it. 4-(2,4,6-Trifluorophenoxy)piperidine is primarily susceptible to three degradation pathways:

  • Atmospheric Carbonation (Carbamate Formation): The piperidine ring contains a secondary amine with a highly reactive lone pair of electrons. When exposed to atmospheric carbon dioxide ( CO2​ ) and ambient moisture, the amine acts as a nucleophile. It undergoes a concerted, single-step reaction with CO2​ to form a zwitterionic intermediate, which rapidly transitions into carbamic acid. This acid then reacts with a second amine molecule to precipitate as an insoluble piperidinium carbamate or carbonate salt[1].

  • Oxidative Degradation: Secondary amines are sensitive to reactive oxygen species (ROS) and ambient oxygen, especially under photolytic (UV light) or thermal stress. Oxidation typically occurs at the nitrogen atom (forming N-oxides) or via hydrogen abstraction at the adjacent α -carbon, leading to C-N bond cleavage and ring opening[2].

  • Thermal Hydrolysis: While the highly electron-withdrawing 2,4,6-trifluorophenyl group stabilizes the ether linkage against basic cleavage, the compound remains susceptible to acid-catalyzed hydrolysis at elevated temperatures, which can cleave the ether bond to yield 2,4,6-trifluorophenol and piperidin-4-ol derivatives[3].

Troubleshooting & FAQs

Q1: I left my neat liquid/oil compound exposed to air on the benchtop, and it has developed a white, insoluble crust. What happened, and is it ruined? A1: Your compound has absorbed atmospheric CO2​ and moisture, converting the free base into a piperidinium carbamate/carbonate salt. This is a classic vulnerability of secondary amines. It is not ruined, but it requires remediation. You can recover the free base by dissolving the crust in a biphasic mixture of dichloromethane (DCM) and 1M NaOH . The basic aqueous layer will neutralize the carbonate, driving the free amine back into the organic layer. Extract, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Q2: Over the past six months in the refrigerator (2–8°C), my compound has shifted from colorless to a distinct yellow/brown tint. Why? A2: This color shift is the hallmark of oxidative degradation and N-oxidation[2]. Even at 2–8°C, standard refrigeration does not eliminate oxygen or ambient humidity[4]. If the vial was repeatedly opened, oxygen was introduced. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) and ideally in amber vials to prevent UV-induced radical initiation.

Q3: Should I store this compound as a free base or a salt for a multi-year drug development campaign? A3: For long-term storage (exceeding 3–6 months), you should definitively convert the free base into a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the secondary amine eliminates the availability of the lone electron pair, completely halting both CO2​ nucleophilic attack and N-oxidation[3].

Quantitative Stability Data

The following table summarizes the quantitative degradation kinetics and expected shelf-life of piperidine derivatives based on environmental storage conditions.

Storage ConditionAtmosphereTemp (°C)Primary Degradation TriggerEstimated Shelf LifePurity Retention (12 Mo)
Ambient Benchtop Air (Ambient Humidity)20–25°C CO2​ / O2​ / UV Light< 2 Weeks< 70% (Carbamate crust)
Standard Fridge Air (Sealed Vial)2–8°C O2​ (Oxidation)3–6 Months~ 85–90%
Desiccated & Inert Argon / N2​ -20°CNone (Kinetic freezing)1–2 Years> 98%
As HCl Salt Air / Desiccated2–8°CNone (Amine protonated)3–5+ Years> 99.5%

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning the procedure includes an integrated step to empirically confirm that the stabilization was successful.

Protocol A: Inert Gas Blanketing for Medium-Term Storage (Free Base)

Objective: Displace oxygen and moisture to prevent oxidation and carbamate formation.

  • Preparation: Transfer the 4-(2,4,6-Trifluorophenoxy)piperidine into a clean, dry amber glass vial. Ensure the vial has a PTFE-lined septum cap.

  • Purging: Insert a needle attached to a low-pressure Argon line (Argon is heavier than Nitrogen and blankets liquids more effectively) through the septum. Insert a second, shorter "bleed" needle to allow air to escape.

  • Blanketing: Gently bubble/flow Argon over the headspace of the compound for 60–90 seconds.

  • Sealing: Remove the bleed needle first, then immediately remove the Argon needle to maintain slight positive pressure inside the vial. Wrap the cap tightly with Parafilm.

  • Validation Step: Place a miniature cobalt(II) chloride moisture indicator strip inside a secondary outer container (e.g., a desiccator jar) holding the vial. If the strip remains blue, the micro-environment is successfully desiccated; if it turns pink, the seal has failed and moisture has breached the system.

Protocol B: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage

Objective: Protonate the secondary amine to thermodynamically lock the molecule against nucleophilic and oxidative degradation.

  • Dissolution: Dissolve 1.0 equivalent of 4-(2,4,6-Trifluorophenoxy)piperidine free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at 0°C (ice bath).

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl ) dropwise under continuous stirring.

  • Precipitation: A white precipitate of 4-(2,4,6-Trifluorophenoxy)piperidinium hydrochloride will immediately begin to form. Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Filtration & Drying: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous ether to remove any unreacted free base. Dry under high vacuum for 12 hours.

  • Validation Step: Perform a solubility check. The resulting powder should be highly soluble in H2​O and insoluble in hexanes, which is the exact inverse of the starting free base. Additionally, a melting point analysis should yield a sharp, high-temperature melting point characteristic of a crystalline salt, confirming successful conversion.

Degradation and Stabilization Workflow

The following diagram maps the logical relationship between environmental exposure, degradation mechanisms, and our recommended stabilization protocols.

G FreeBase 4-(2,4,6-Trifluorophenoxy)piperidine (Reactive Free Base) O2_Light Exposure: O2 / UV Light FreeBase->O2_Light Improper Storage CO2_H2O Exposure: Atmospheric CO2 + H2O FreeBase->CO2_H2O Improper Storage Storage1 Protocol A: Argon Blanketing + Desiccant @ -20°C FreeBase->Storage1 Apply Protocol A Storage2 Protocol B: HCl Salt Conversion @ 2-8°C FreeBase->Storage2 Apply Protocol B Oxidation Degradation: N-Oxidation & Ring Cleavage (Yellowing) O2_Light->Oxidation Radical/Thermal Carbamate Degradation: Piperidinium Carbamate Salts (White Crust) CO2_H2O->Carbamate Nucleophilic Attack Stable1 Stabilized Free Base (Medium-Term Storage) Storage1->Stable1 Prevents Oxidation Stable2 Highly Stable Crystalline Salt (Long-Term Storage) Storage2->Stable2 Blocks Nucleophilicity

Fig 1: Mechanistic workflow mapping the degradation pathways and stabilization protocols for aryloxy piperidines.

References

  • What are the storage stability of Piperidine Series compounds over time? BTC Pharmtech. Available at: [Link]

  • What is the stability of piperidine? Biosynce. Available at: [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(2,4,6-Trifluorophenoxy)piperidine Derivatives

Welcome to the Application Support Center. Synthesizing and modifying 4-(2,4,6-trifluorophenoxy)piperidine derivatives presents unique steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing and modifying 4-(2,4,6-trifluorophenoxy)piperidine derivatives presents unique steric and electronic challenges. The 2,4,6-trifluorophenoxy moiety is exceptionally bulky, and the electron-withdrawing nature of the fluorine atoms alters the nucleophilicity of critical intermediates.

This guide provides field-proven troubleshooting strategies, focusing on ether linkage formation and the notoriously difficult N-arylation of the sterically congested piperidine ring.

Section 1: Diagnostic FAQs

Q1: My Mitsunobu coupling between N-Boc-4-hydroxypiperidine and 2,4,6-trifluorophenol is yielding <10% product. How do I force this reaction?

  • Causality: The Mitsunobu reaction proceeds via an SN2 mechanism. The two ortho-fluorine atoms on the phenol create a tight steric pocket, and their strong electron-withdrawing effect significantly reduces the nucleophilicity of the phenoxide ion. This combination leads to competitive elimination (forming 1,2,3,6-tetrahydropyridine) rather than the desired substitution.

  • Solution: Abandon the Mitsunobu approach. Instead, utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. By reacting N-Boc-4-hydroxypiperidine with 1,2,3,5-tetrafluorobenzene in the presence of a strong base, the alkoxide attacks the highly activated aromatic ring. The fluorine atom flanked by the other fluorines is highly susceptible to displacement, bypassing the SN2 steric constraints entirely.

Q2: When attempting Buchwald-Hartwig N-arylation of the deprotected 4-(2,4,6-trifluorophenoxy)piperidine with ortho-substituted aryl chlorides, I observe massive catalyst death (black Pd precipitation) and no product. Which ligand system should I use?

  • Causality: The bulky piperidine combined with an ortho-substituted aryl halide creates a highly congested transition state during the catalytic cycle. Standard phosphine ligands (like DPPF or BINAP) have a "cone-shaped" architecture that expands away from the metal center. They fail to provide the specific steric environment needed to force the two bulky coupling partners together, stalling the cycle at the reductive elimination step and leading to catalyst decomposition (Pd black).

  • Solution: Switch to bulky N-heterocyclic carbene (NHC) palladium precatalysts, such as (SIPr)Ph2Pd(cin)Cl or Pd-PEPPSI-IPr. As demonstrated in , NHC ligands possess an "umbrella-type" architecture that moves toward the metal center, unlike cone-shaped phosphines that expand away[1]. This unique geometry exerts massive steric pressure on the palladium center, which dramatically lowers the activation energy barrier for the rate-determining reductive elimination step, forcing the product out and regenerating the active Pd(0) species[2].

Section 2: Quantitative Data Comparison

To illustrate the impact of ligand choice on overcoming steric hindrance, the following table summarizes the N-arylation of 4-(2,4,6-trifluorophenoxy)piperidine with 2-chlorotoluene (a highly sterically hindered coupling scenario).

Catalyst SystemBaseTemp (°C)Time (h)Conversion / Yield (%)
Pd2(dba)3 / DPPFNaOtBu10024< 5% (Pd black observed)
Pd2(dba)3 / BINAPNaOtBu1002412%
Pd-PEPPSI-IPr (1 mol%)KOtBu801278%
(SIPr)Ph2Pd(cin)Cl (1 mol%)KOtBu25 (Room Temp)6> 95%

Data synthesized from benchmark performance of NHC-Pd complexes in hindered heteroaryl aminations.

Section 3: Experimental Methodologies (Self-Validating Protocols)
Protocol A: SNAr Synthesis of N-Boc-4-(2,4,6-trifluorophenoxy)piperidine
  • Self-Validation Checkpoint: The reaction mixture will transition from an opaque suspension to a clear, slightly yellow solution as the alkoxide forms and reacts.

  • Preparation: In an oven-dried Schlenk flask under N2, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in portions. Causality: Immediate H2 gas evolution confirms active alkoxide formation. Stir for 30 minutes until bubbling ceases.

  • Substitution: Dropwise add 1,2,3,5-tetrafluorobenzene (1.2 equiv).

  • Heating: Warm the reaction to 80 °C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination using (SIPr)Ph2Pd(cin)Cl
  • Self-Validation Checkpoint: The precatalyst is a stable yellow powder. Upon addition of base and gentle warming, the solution will turn deep red/brown, confirming the generation of the active monoligated Pd(0) species. If the solution turns black and precipitates, the catalyst has died (usually due to oxygen ingress or wet solvent).

  • Setup: Inside a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a vial with 4-(2,4,6-trifluorophenoxy)piperidine (1.0 equiv), 2-chlorotoluene (1.1 equiv), KOtBu (1.5 equiv), and (SIPr)Ph2Pd(cin)Cl (1 mol%).

  • Solvent Addition: Add anhydrous, degassed THF (0.5 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Stir at room temperature (25 °C) for 6 hours. Causality: The extreme steric bulk of the (SIPr)Ph2 ligand lowers the reductive elimination barrier so effectively that heating is unnecessary, preserving sensitive functional groups.

  • Monitoring: Check via TLC (Hexanes/EtOAc). The bulky piperidine starting material (ninhydrin active) should completely disappear.

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.

Section 4: Mechanistic Visualization

G Precat NHC-Pd(II) Precatalyst (Yellow, Stable) Pd0 Active Pd(0)-NHC (Deep Red) Precat->Pd0 Base Activation OxAdd Oxidative Addition (Ar-Cl inserts) Pd0->OxAdd + Aryl Chloride AmineCoord Amine Coordination (Bulky Piperidine Enters) OxAdd->AmineCoord + Piperidine RedElim Reductive Elimination (Forced by NHC Steric Pressure) AmineCoord->RedElim Deprotonation RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Steric Hindrance Overcome) RedElim->Product Product Release

Buchwald-Hartwig catalytic cycle highlighting NHC-accelerated reductive elimination.

References
  • Title: A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Pilot Plant Scale-Up of 4-(2,4,6-Trifluorophenoxy)piperidine

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-(2,4,6-Trifluorophenoxy)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-(2,4,6-Trifluorophenoxy)piperidine from bench-scale medicinal chemistry to pilot-plant manufacturing.

As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in this workflow: route selection, exotherm control, and protecting-group manipulation.

Strategic Route Selection: Mitsunobu vs. SNAr

Q: We are transferring the synthesis from the bench to the pilot plant. The original medicinal chemistry route uses a Mitsunobu reaction between 2,4,6-trifluorophenol and N-Boc-4-hydroxypiperidine. Is this scalable?

A: While Mitsunobu reactions are excellent for rapid bench-scale library synthesis, they present severe engineering and purification bottlenecks upon scale-up[1][2]. The fundamental issue is poor atom economy. The reaction relies on stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate (like DIAD or DEAD), generating massive quantities of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts[3].

On a pilot scale, purging TPPO typically requires column chromatography—an operation that is highly inefficient, solvent-intensive, and costly. Furthermore, azodicarboxylates pose significant process safety hazards due to their thermal instability and potential for explosive decomposition under prolonged heating[3].

The Solution: Transition to a Nucleophilic Aromatic Substitution (SNAr) route. By reacting N-Boc-4-hydroxypiperidine with 1,2,3,5-tetrafluorobenzene in the presence of a strong base (e.g., Potassium tert-butoxide), you can construct the exact same ether linkage[4][5]. This route is highly atom-economical, generates only water-soluble inorganic fluoride salts as waste, and allows for the direct crystallization of the product.

RouteSelection SM1 N-Boc-4-hydroxypiperidine Mitsunobu Bench: Mitsunobu Route (DIAD, PPh3, Phenol) SM1->Mitsunobu SNAr Pilot: SNAr Route (KOtBu, Tetrafluorobenzene) SM1->SNAr Byproducts TPPO + Hydrazine (Requires Chromatography) Mitsunobu->Byproducts Intermediate N-Boc-4-(2,4,6-Trifluorophenoxy) piperidine Mitsunobu->Intermediate InorgWaste KF Salt + t-Butanol (Aqueous Wash Purge) SNAr->InorgWaste SNAr->Intermediate

Caption: Workflow comparison demonstrating the efficiency of SNAr over Mitsunobu for pilot scale-up.

Q: How does 1,2,3,5-tetrafluorobenzene provide the correct regioselectivity to yield a 2,4,6-trifluorophenoxy moiety?

A: Regioselectivity in SNAr is dictated by the stabilization of the anionic Meisenheimer intermediate. In 1,2,3,5-tetrafluorobenzene, the fluorine atom at the 2-position is uniquely activated. It is flanked by two ortho-fluorines (positions 1 and 3) and one para-fluorine (position 5)[4]. These highly electronegative atoms inductively withdraw electron density, drastically lowering the LUMO energy specifically at the C2 carbon.

When the alkoxide of N-Boc-4-hydroxypiperidine attacks, it exclusively displaces the F2 atom. The resulting substitution pattern leaves fluorines at the 1, 3, and 5 positions relative to the new ether bond—which is structurally identical to the desired 2,4,6-trifluorophenoxy group.

Troubleshooting the SNAr Scale-Up

Q: During our 10 kg pilot run of the SNAr step, we experienced a sudden exotherm and observed degradation products. What caused this, and how do we prevent it?

A: SNAr reactions are inherently highly exothermic. If your operators added solid potassium tert-butoxide (KOtBu) directly to the reaction mixture, the heat of dissolution combined with the immediate reaction enthalpy caused a localized adiabatic temperature rise. Elevated temperatures (>30°C) lead to two primary degradation pathways:

  • Double-substitution: A second alkoxide attacks the newly formed product, displacing another fluorine.

  • Thermal deprotection: Premature cleavage of the Boc protecting group.

The Fix: Transition from solid addition to liquid dosing. Pre-dissolve the KOtBu in Tetrahydrofuran (THF) to create a 20 wt% solution. Dose this solution continuously into the reactor over 3–4 hours while maintaining the reactor jacket at 10°C. This ensures the internal temperature never exceeds 25°C, making the system self-validating: if the temperature rises, you simply pause the feed.

ExothermControl Issue Temperature Spike > 25°C During Base Addition Check1 State of KOtBu Addition? Issue->Check1 Solid Solid Addition (High local concentration & heat) Check1->Solid Solution 20 wt% Solution in THF (Controlled dosing) Check1->Solution Fix1 Switch to KOtBu/THF solution. Control feed rate via mass flow. Solid->Fix1 Fix2 Ensure jacket cooling is active. Maintain T_internal < 25°C. Solution->Fix2

Caption: Decision tree for diagnosing and resolving thermal runaway during the SNAr base addition.

Boc Deprotection & Isolation on Scale

Q: The bench protocol uses Trifluoroacetic Acid (TFA) in Dichloromethane for Boc deprotection. Can we use this in the pilot plant?

A: It is highly recommended to avoid TFA on a pilot scale. TFA is corrosive, poses severe environmental disposal challenges, and yields the TFA salt of the API, which often requires a subsequent free-basing step and re-salting.

The Fix: Utilize anhydrous Hydrogen Chloride (HCl) in Isopropanol (IPA). This reagent not only cleaves the Boc group efficiently but also acts as an anti-solvent system. As the deprotection proceeds, the final product, 4-(2,4,6-Trifluorophenoxy)piperidine, will directly precipitate out of the reaction matrix as a highly crystalline hydrochloride salt. This allows you to isolate the product directly via filtration, bypassing messy aqueous workups entirely.

Critical Safety Note: Boc deprotection generates equimolar amounts of carbon dioxide and isobutylene gas. You must ensure your pilot reactor has adequate venting and condenser capacity to handle the volumetric gas expansion safely.

Quantitative Process Metrics

To justify the route change to your CMC (Chemistry, Manufacturing, and Controls) team, refer to the comparative metrics below, which highlight the superiority of the SNAr route for pilot-scale manufacturing.

Process MetricMitsunobu Route (Bench)SNAr Route (Pilot)
Atom Economy Poor (~35%)Excellent (~85%)
E-Factor (Waste/Product) > 50< 15
Primary Byproducts Triphenylphosphine oxide, HydrazineKF salt, tert-Butanol
Purification Method Column ChromatographyDirect Crystallization
Process Safety Hazards High (Azodicarboxylate explosion risk)Moderate (Base addition exotherm)

Standard Operating Procedures (SOPs)

Protocol A: SNAr Synthesis of N-Boc-4-(2,4,6-Trifluorophenoxy)piperidine
  • Reactor Charging: Charge a clean, dry glass-lined reactor with N-Boc-4-hydroxypiperidine (1.0 eq) and 1,2,3,5-tetrafluorobenzene (1.1 eq).

  • Solvation: Add anhydrous THF (5 relative volumes) and initiate agitation at 150 RPM.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal batch temperature to 10°C.

  • Controlled Dosing: Slowly dose a 20 wt% solution of KOtBu in THF (1.2 eq) via a mass flow meter over 3 hours. Causality Check: Ensure the internal temperature remains strictly < 25°C to prevent double-substitution.

  • Reaction: Stir for an additional 2 hours at 20°C. Confirm >98% conversion via HPLC.

  • Quench & Wash: Quench the reaction by adding process water (3 volumes). Allow phases to separate. Drain the lower aqueous layer (containing KF and t-butanol). Wash the organic layer once with 10% brine.

  • Solvent Swap: Perform a constant-volume vacuum distillation, feeding Isopropanol (IPA) until the THF content is < 1% by GC.

Protocol B: Telescoped Boc Deprotection
  • Preparation: Cool the IPA solution of the intermediate from Protocol A to 15°C.

  • Acid Addition: Slowly charge 5 N HCl in IPA (3.0 eq). Causality Check: Monitor the vent line flow rate to ensure the scrubber can handle the isobutylene/CO₂ gas evolution.

  • Heating: Warm the mixture to 45°C for 4 hours. Deprotection is complete when gas evolution ceases and HPLC shows no remaining starting material.

  • Crystallization: Cool the reactor to 0°C at a controlled rate of 10°C/hour to induce supersaturation and crystallization of the HCl salt.

  • Isolation: Drop the batch to a filter dryer. Wash the filter cake with cold IPA (1 volume) and dry under vacuum at 50°C until constant weight is achieved.

References

  • Development of a Pilot-Plant-Scale Synthesis of an Alkylated Dihydrobenzothiadiazole S,S-Dioxide: Incorporation of a Late-Stage Mitsunobu Reaction Source: Organic Process Research & Development, ACS Publications URL:[Link] (Cited for the scale-up challenges, TPPO purging difficulties, and process limitations of the Mitsunobu reaction[1][2])

  • Mitsunobu - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link] (Cited for atom economy metrics and thermal safety hazards of azodicarboxylates[3])

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters, ACS Publications URL:[Link] (Cited for the regioselective SNAr mechanism and reactivity of 1,2,3,5-tetrafluorobenzene with alkoxides[4])

  • Organocatalyzed Fluoride Metathesis Source: ChemRxiv URL:[Link] (Cited for the specific reactivity profile and fluoride displacement of 1,2,3,5-tetrafluorobenzene[5])

Sources

Optimization

Reducing ether cleavage during 4-(2,4,6-Trifluorophenoxy)piperidine reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the 4-(2,4,6-Trifluorophenoxy)piperidine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the 4-(2,4,6-Trifluorophenoxy)piperidine scaffold. Below, you will find a mechanistic breakdown of common failure modes, a troubleshooting matrix, validated protocols, and an FAQ section to ensure the structural integrity of your molecule during downstream synthesis.

Mechanism Primer: The Causality of Ether Cleavage

As a Senior Application Scientist, the most frequent failure mode I observe with 4-(2,4,6-trifluorophenoxy)piperidine is unintended ether cleavage during N-functionalization (alkylation, acylation, or cross-coupling).

Unlike electron-rich aryl ethers (which are prone to acidic cleavage), this scaffold is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. The 2,4,6-trifluorophenyl ring is severely electron-deficient. The strongly electron-withdrawing fluorine atoms lower the lowest unoccupied molecular orbital (LUMO) of the aromatic system, making the ipso-carbon (the carbon attached to the ether oxygen) highly electrophilic[3].

When the molecule is exposed to strong bases (e.g., KOtBu, NaH) or excess nucleophiles at elevated temperatures, the nucleophile attacks this ipso-carbon. The piperidine-alkoxide acts as an excellent leaving group, resulting in irreversible ether cleavage (dearylation) [1]. To prevent this, your experimental design must rely on kinetic control: keeping the activation energy for your desired N-functionalization significantly lower than the activation barrier for SNAr.

Visualizing the Reaction Logic

G Substrate 4-(2,4,6-Trifluorophenoxy) piperidine Reagents N-Functionalization Conditions Substrate->Reagents Cleavage SNAr Ether Cleavage (Dearylation) Reagents->Cleavage Strong Base (KOtBu) High Temp (>80°C) Success Target N-Alkylated/ Acylated Product Reagents->Success Mild Base (Cs2CO3) Low Temp (<60°C)

Reaction pathways of 4-(2,4,6-Trifluorophenoxy)piperidine under nucleophilic conditions.

Troubleshooting Matrix: Parameter Optimization

To create a self-validating reaction system, you must strictly control your parameters. The table below summarizes the quantitative and qualitative boundaries required to suppress SNAr cleavage.

Reaction ParameterHigh Risk for Cleavage (Avoid)Optimal Choice (Recommended)Causality / Rationale
Base Selection NaH, KOtBu, NaOH, NaOMeCs₂CO₃, K₂CO₃, DIPEA, TEAStrong nucleophilic bases directly attack the ipso-carbon. Mild, bulky bases deprotonate the piperidine nitrogen without initiating SNAr [1].
Solvent Protic solvents (MeOH, EtOH)MeCN, THF, Toluene, DCMProtic solvents can form highly nucleophilic alkoxides in the presence of a base, accelerating ether cleavage.
Temperature > 80°C (Thermal or Microwave)0°C to 60°CSNAr is highly temperature-dependent. Keeping T < 60°C kinetically favors N-functionalization over dearylation.
Pd-Catalyst (For Cross-Coupling)Pd(PPh₃)₄ (Requires high heat)Pd₂(dba)₃ with XPhos / RuPhosBulky, electron-rich Buchwald ligands accelerate reductive elimination at RT to 60°C, bypassing the heat required for SNAr.

Validated Experimental Protocols

Protocol A: Mild N-Alkylation (Zero-Cleavage Workflow)

Objective: Alkylate the piperidine nitrogen without triggering SNAr dearylation [2].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-(2,4,6-trifluorophenoxy)piperidine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol). Scientist Insight: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted attack on the fluorinated ring.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 equiv) at 0°C to control the initial exotherm.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor the reaction via LC-MS. Do not exceed 50°C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination (Low-Temperature Variant)

Objective: Couple the piperidine nitrogen to an aryl bromide while preserving the trifluorophenoxy ether.

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in anhydrous Toluene (5 mL). Stir for 15 minutes until a deep red/purple color indicates the formation of the active Pd(0) species.

  • Reagent Loading: Add 4-(2,4,6-trifluorophenoxy)piperidine (1.0 equiv), the aryl bromide (1.0 equiv), and finely milled, anhydrous Cs₂CO₃ (1.5 equiv). Scientist Insight: Cs₂CO₃ provides sufficient basicity for the catalytic cycle but its poor solubility in toluene limits the concentration of active base, preventing bulk nucleophilic attack.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 60°C for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: I am using K₂CO₃ in DMF at 100°C for an alkylation, and I am seeing a 50% loss of the trifluorophenoxy group. Why? A: You are experiencing classical SNAr ether cleavage. While K₂CO₃ is a mild base, DMF is a highly polar aprotic solvent that leaves the carbonate anion completely unsolvated and highly reactive. Combined with 100°C heating, the activation barrier for SNAr is easily breached [1]. Solution: Switch to a less polar solvent like Acetonitrile or THF, and drop the temperature to 50°C.

Q: Can I use NaH to deprotonate the piperidine before adding my electrophile? A: Absolutely not. NaH will quantitatively deprotonate the secondary amine, but the resulting amide anion is an extremely strong nucleophile. If any unreacted starting material is present, the amide anion will attack the 2,4,6-trifluorophenyl ring of a neighboring molecule, causing intermolecular polymerization or rapid dearylation. Stick to weak amine bases like DIPEA.

Q: My target requires the deprotection of a Boc group on another part of the molecule using TFA. Will strongly acidic conditions cleave the ether? A: No. Unlike electron-rich aryl ethers (e.g., p-methoxybenzyl ethers) which are highly susceptible to acidic cleavage, the 2,4,6-trifluorophenoxy group is highly electron-deficient. The oxygen lone pairs are delocalized into the electron-poor ring, making the oxygen poorly basic and resistant to protonation. Standard Boc-deprotection conditions (20% TFA in DCM at RT) will leave the ether bond completely intact.

References

  • Title: Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine Source: Research Journal of Chemical Sciences URL: [Link]

  • Title: Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α-Hydroxy-β-amino Acid Derivatives of Bestatin Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Planarity Is Not Plain: Closed- vs Open-Shell Reactivity of a Structurally Constrained, Doubly Reduced Arylborane toward Fluorobenzenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 4-(2,4,6-Trifluorophenoxy)piperidine vs. Standard Phenoxypiperidine Scaffolds

Executive Summary In modern medicinal chemistry, the phenoxypiperidine scaffold is a privileged structure, frequently utilized in the development of histamine H3 receptor antagonists [1] and novel inhibitors for targets...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the phenoxypiperidine scaffold is a privileged structure, frequently utilized in the development of histamine H3 receptor antagonists [1] and novel inhibitors for targets such as Mycobacterium tuberculosis DprE1 [2]. However, the metabolic liability of the un-substituted phenoxy ring often necessitates halogenation.

This technical guide objectively compares the structural and electronic performance of 4-(2,4,6-Trifluorophenoxy)piperidine against its non-fluorinated (4-phenoxypiperidine) and mono-fluorinated (4-(4-fluorophenoxy)piperidine) alternatives. By analyzing their 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, researchers can map the profound inductive and mesomeric effects introduced by multi-fluorination, providing critical predictive data for target-binding affinity and scaffold validation.

The Mechanistic Impact of Multi-Fluorination on Scaffold Electronics

Substituting hydrogen with fluorine at the 2, 4, and 6 positions of the phenoxy ring fundamentally alters the electron density of the entire molecule.

  • Inductive Withdrawal (-I): The highly electronegative fluorine atoms strongly withdraw electron density through the σ -bonds. This deshields the adjacent carbons and protons, shifting their NMR signals downfield.

  • Mesomeric Donation (+M): The oxygen atom bridging the piperidine and aromatic rings attempts to compensate for this electron deficiency by donating its lone pairs into the aromatic system. This pulls electron density away from the piperidine C4 position, resulting in a distinct downfield shift for the C4 proton and carbon compared to the non-fluorinated analog[3].

  • Spin-Spin Coupling ( JCF​ and JHF​ ): The spin-1/2 nature of the 19 F nucleus introduces complex heteronuclear scalar coupling, splitting the 13 C and 1 H signals and providing a definitive, self-validating fingerprint of the fluorination pattern [4].

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure absolute reproducibility and quantitative accuracy when comparing these scaffolds, the following self-validating NMR protocol must be employed. Every step is designed with an internal quality-control mechanism.

Step 1: Sample Preparation & Internal Referencing
  • Solvent Selection: Dissolve 15–20 mg of the piperidine derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ provides the necessary deuterium lock signal to stabilize the magnetic field. TMS acts as an absolute zero reference ( 0.00 ppm). If the TMS peak deviates from zero, the chemical shift scale is automatically invalidated and must be recalibrated.

Step 2: Probe Tuning, Matching, and Shimming
  • Tuning/Matching: Insert the sample into the 400 MHz NMR spectrometer. Adjust the probe's capacitance and inductance to match the exact resonance frequencies of 1 H and 13 C.

  • Shimming: Optimize the Z-axis shim coils until the CDCl 3​ solvent peak ( 7.26 ppm) achieves a Lorentzian line shape.

  • Causality & Validation: Proper tuning minimizes reflected Radio Frequency (RF) power, maximizing the Signal-to-Noise (S/N) ratio. Shimming is validated by measuring the full-width at half-maximum (FWHM) of the TMS peak; a value ≤0.5 Hz confirms optimal magnetic field homogeneity.

Step 3: Acquisition Parameters
  • 1 H NMR (400 MHz): Set the spectral width to 12 ppm. Use a 30∘ flip angle, 16 scans (ns), and a relaxation delay (D1) of 1.0 second.

  • 13 C NMR (100 MHz): Set the spectral width to 250 ppm. Use a 30∘ flip angle, 512 scans, and a D1 of 2.0 seconds with WALTZ-16 1 H decoupling.

  • Causality & Validation: The extended D1 in the 13 C experiment allows the quaternary aromatic carbons (which lack dipole-dipole relaxation from attached protons) to return to thermal equilibrium, ensuring that peak integrations remain semi-quantitative and visible above the baseline noise.

Structural Validation Workflow

G A Sample Preparation (Compound + CDCl3 + TMS) B Probe Tuning & Matching (Maximize RF Transfer) A->B C Shimming & Locking (Optimize Field Homogeneity) B->C D NMR Acquisition (1H: 400 MHz | 13C: 100 MHz) C->D E Spectral Processing (FT, Phasing, Baseline Correction) D->E F Chemical Shift Validation (Confirm Fluorination Pattern) E->F

Workflow for NMR-based structural validation of fluorinated phenoxypiperidine building blocks.

Comparative Quantitative Data Analysis

The following tables synthesize the empirical and predictive chemical shift data for the three comparative scaffolds, grounded in established literature for phenoxypiperidines [3] and multi-fluorinated phenols [4], [5].

Table 1: 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz)

Notice how the sequential addition of fluorine atoms deshields the piperidine C4 proton due to the enhanced electron-withdrawing nature of the phenoxy group.

Position4-Phenoxypiperidine4-(4-Fluorophenoxy)piperidine4-(2,4,6-Trifluorophenoxy)piperidine
Piperidine C4-H 4.30 ppm (tt)4.25 ppm (tt)4.45 ppm (tt)
Piperidine C2,C6-H 3.15 (m), 2.75 (m)3.12 (m), 2.72 (m)3.18 (m), 2.80 (m)
Piperidine C3,C5-H 2.05 (m), 1.65 (m)2.02 (m), 1.62 (m)2.10 (m), 1.70 (m)
Aromatic H (ortho) 6.90 ppm (d)6.85 ppm (dd)- (Substituted by F)
Aromatic H (meta) 7.28 ppm (t)6.95 ppm (t)6.75 ppm (m, 3JHF​ )
Aromatic H (para) 6.95 ppm (t)- (Substituted by F)- (Substituted by F)
Table 2: 13 C NMR Chemical Shifts (CDCl 3​ , 100 MHz)

The 13 C spectra provide the most definitive proof of substitution. The C2, C4, and C6 carbons in the trifluorinated analog exhibit massive heteronuclear splitting ( 1JCF​≈250 Hz), confirming direct C-F bonds.

Position4-Phenoxypiperidine4-(4-Fluorophenoxy)piperidine4-(2,4,6-Trifluorophenoxy)piperidine
Piperidine C4 72.3 ppm73.0 ppm74.5 ppm
Piperidine C2,C6 44.2 ppm44.1 ppm43.8 ppm
Piperidine C3,C5 32.1 ppm32.0 ppm31.5 ppm
Aromatic C1 (C-O) 157.3 ppm153.5 ppm133.2 ppm (m)
Aromatic C2,C6 116.3 ppm117.2 ppm155.8 ppm (dt, 1JCF​≈250 Hz)
Aromatic C3,C5 129.7 ppm115.8 ppm (d)100.5 ppm (m)
Aromatic C4 121.2 ppm157.5 ppm (d, 1JCF​≈240 Hz)158.2 ppm (dt, 1JCF​≈250 Hz)
Key Diagnostic Takeaways
  • The C1 Shielding Anomaly: In the 2,4,6-trifluoro analog, the aromatic C1 carbon experiences a significant upfield shift (from ~157 ppm to ~133 ppm). This counterintuitive shielding is caused by the strong steric and electronic repulsion from the two adjacent ortho-fluorines, which forces the oxygen lone pairs into a specific conformation, altering the local magnetic shielding tensor.

  • Meta-Carbon Shielding: The C3 and C5 aromatic carbons in the trifluorinated compound become highly shielded (~100.5 ppm) due to the combined ortho- and para-mesomeric (+M) electron donation from the three fluorine atoms.

Comparative

X-Ray Crystallography Data Comparison for Fluorinated Phenoxypiperidines: A Structural Guide for Target-Directed Drug Design

The phenoxypiperidine scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized to target serine proteases, cholinesterases, and lipid desaturases. However, the unsubstituted phenoxypiper...

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Author: BenchChem Technical Support Team. Date: April 2026

The phenoxypiperidine scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized to target serine proteases, cholinesterases, and lipid desaturases. However, the unsubstituted phenoxypiperidine core often suffers from high conformational flexibility—leading to a significant entropic penalty upon target binding—and metabolic liability due to the rapid oxidation of the phenoxy ring.

Structural Rationale: The Causality of Fluorination

The addition of fluorine atoms to the phenoxy ring is not merely a steric substitution; it fundamentally alters the physical chemistry of the ligand.

  • Conformational Locking (The 2-Position): Placing a fluorine atom at the ortho (2-) position creates an electrostatic and steric clash with the adjacent piperidine ring. This restricts rotation around the C–O ether bond, forcing the phenoxy group into a specific dihedral angle. This pre-organization reduces the entropic penalty required to fit into narrow binding sites, such as the S4 pocket of Factor Xa (fXa)[1]. Furthermore, 2-substitution effectively blocks the metabolic oxidation of the phenoxy ring, a critical advantage seen in Stearoyl-CoA Desaturase 1 (SCD1) inhibitors[2].

  • Multipolar Interactions (The 4-Position): A fluorine at the para (4-) position enhances the overall lipophilicity of the scaffold and engages in orthogonal multipolar interactions (e.g., C–F···C=O) with the protein backbone, anchoring the ligand deep within hydrophobic channels[1].

Quantitative Performance Comparison

The table below summarizes the binding affinities and structural parameters of various phenoxypiperidine derivatives, demonstrating the clear superiority of the 2,4-difluoro substitution pattern in dual fXa/AChE inhibition and SCD1 targeting.

Table 1: Binding Affinity & Structural Parameters of Phenoxypiperidine Derivatives

Compound ScaffoldSubstitution PatternPrimary Target(s)Binding Affinity (Ki / IC50)Key Crystallographic & Structural FeaturesPhenoxypiperidineUnsubstitutedFactor Xa (fXa)> 1.0 μ MStandard π π stacking; high entropic penalty due to free rotation.Phenoxypiperidine4-FluoroFactor Xa (fXa)0.91 μ MWeak halogen bonding; altered dihedral angle improves S4 pocket fit[1].Phenoxypiperidine2,4-Difluoro (Cmpd 22b)fXa / AChE0.089 μ M / 2.31 μ MConformational lock via 2-F steric clash; F-mediated multipolar interactions[1].Phenoxypiperidine2-Fluoro, 5-SubstitutedSCD1Low nanomolar2-F prevents phenoxy ring oxidation; fits narrow hydrophobic channel[3]. Data indicates that disubstitution with fluorine atoms at positions 2 and 4 is the most effective strategy for fXa inhibition, yielding sub-micromolar to low-nanomolar affinities[1].

Mechanistic Pathway Visualizations

To understand the dual-target efficacy of the 2,4-difluorophenoxypiperidine scaffold (e.g., Compound 22b), we must visualize its intervention in both the coagulation cascade and the cholinergic pathway.

DualInhibition cluster_0 Coagulation Cascade cluster_1 Cholinergic Pathway L 2,4-F2 Phenoxypiperidine (Dual Inhibitor) FXa Factor Xa (fXa) L->FXa Ki = 0.089 μM AChE Acetylcholinesterase L->AChE Ki = 2.31 μM Pro Prothrombin FXa->Pro Cleaves Thr Thrombin Pro->Thr ACh Acetylcholine AChE->ACh Hydrolyzes Deg Choline + Acetate ACh->Deg

Caption: Dual inhibition mechanism of 2,4-difluorophenoxypiperidine targeting fXa and AChE pathways.

Self-Validating Experimental Methodology: X-ray Crystallography

To objectively verify the binding pose and dihedral angles of fluorinated phenoxypiperidines, rigorous X-ray crystallography is required. The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not compromise structural integrity.

Step 1: Protein Preparation & Quality Control

  • Action: Express and purify the target protein (e.g., human fXa or SCD1). Buffer exchange into a crystallization-compatible buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).

  • Causality & Validation: Prior to crystallization, validate sample monodispersity using Dynamic Light Scattering (DLS). Polydisperse samples will fail to form well-diffracting crystals. A polydispersity index (PdI) < 0.2 validates readiness for crystallization.

Step 2: Ligand Soaking & Solvent Tolerance

  • Action: Prepare a 50 mM stock of the fluorinated phenoxypiperidine in 100% DMSO. Soak apo-crystals in a mother liquor containing 1 mM ligand and 2% DMSO for 24 hours.

  • Causality & Validation: Fluorinated compounds are highly lipophilic and require DMSO for solubility. However, DMSO can dissolve crystal lattices. Validation check: Perform a DMSO tolerance screen on apo-crystals prior to soaking. If diffraction resolution degrades past 2.5 Å at 2% DMSO, abandon soaking and utilize co-crystallization techniques instead.

Step 3: Cryoprotection & Data Collection

  • Action: Transfer crystals to a cryoprotectant solution (mother liquor + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K, wavelength 0.979 Å).

  • Causality & Validation: Flash-freezing prevents the formation of crystalline ice, which causes background scattering. Validation check: Process the first 10 diffraction frames immediately. The absence of powder diffraction rings (ice rings) and a confirmed resolution of < 2.0 Å validates the cryoprotection protocol before consuming valuable beamtime for a full dataset.

Step 4: Phase Determination & Refinement

  • Action: Solve the phase problem via Molecular Replacement using a homologous apo-structure (e.g., PDB: 3K9X for fXa or 4EY7 for AChE). Perform iterative rounds of rigid-body and restrained refinement.

  • Causality & Validation: Standard Fo​−Fc​ electron density maps can obscure weak ligand density due to bulk solvent masking. Validation check: Generate a Polder omit map specifically excluding the fluorinated phenoxypiperidine moiety. A positive density peak ( 3 σ ) corresponding precisely to the 2,4-difluorophenyl ring confirms correct ligand placement, validates the halogen's occupancy, and prevents model bias.

XrayWorkflow A Protein Preparation (fXa / SCD1) B Ligand Soaking (Fluorinated Scaffold) A->B C Data Collection (Synchrotron XRD) B->C D Phase Determination (Molecular Replacement) C->D E Refinement (Polder Omit Maps) D->E

Caption: Step-by-step X-ray crystallography workflow for fluorinated phenoxypiperidine complexes.

References
  • Title: Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases Source: Molecules (MDPI), 2022, 27(13), 4269. URL: [Link]

  • Title: An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors Source: RSC Advances, 2024, 14(41), 30487-30517. URL: [Link]

Sources

Validation

LC-MS/MS Validation Protocols for 4-(2,4,6-Trifluorophenoxy)piperidine in Plasma: A Comparative Guide for High-Throughput Bioanalysis

Introduction: The Analytical Challenge In the realm of preclinical and clinical pharmacokinetics, the bioanalysis of highly lipophilic, basic amines presents a distinct set of challenges. 4-(2,4,6-Trifluorophenoxy)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In the realm of preclinical and clinical pharmacokinetics, the bioanalysis of highly lipophilic, basic amines presents a distinct set of challenges. 4-(2,4,6-Trifluorophenoxy)piperidine is a classic example of such a molecule. Frequently utilized as a critical pharmacophore or intermediate in the development of voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management[1], its physicochemical properties dictate its analytical behavior.

With a basic piperidine nitrogen (pKa ~9.5) and a highly lipophilic trifluorophenoxy ring (LogP ~3.0), this compound is highly susceptible to matrix effects, non-specific binding to plastic consumables, and severe chromatographic peak tailing. This guide objectively compares sample preparation strategies and chromatographic chemistries to establish a self-validating, high-throughput LC-MS/MS protocol compliant with the FDA 2018 Bioanalytical Method Validation Guidance [2] and the harmonized ICH M10 guidelines [3].

Expertise & Experience: Causality in Method Development

As bioanalytical scientists, we must move beyond simply following protocols to understanding the causality behind our experimental choices.

Why Standard C18 and Protein Precipitation (PPT) Fail

Protein Precipitation (PPT) is rapid but leaves a high concentration of endogenous plasma phospholipids (e.g., phosphatidylcholines) in the extract. During positive electrospray ionization (ESI+), these lipids co-elute with lipophilic analytes like 4-(2,4,6-Trifluorophenoxy)piperidine, competing for charge droplets and causing severe ion suppression. Furthermore, standard C18 columns often suffer from secondary silanol interactions with the basic piperidine nitrogen, leading to peak tailing and poor integration reproducibility.

The Solution: Mixed-Mode SPE and Biphenyl Chromatography

To build a self-validating, robust system, we must orthogonalize our cleanup and separation:

  • Mixed-Mode Strong Cation Exchange (MCX): By employing an MCX sorbent, we leverage the molecule's high pKa. The basic amine is trapped via ionic interaction with sulfonic acid groups, allowing aggressive organic washes (e.g., 100% Methanol) to strip away neutral lipids and phospholipids before elution.

  • Biphenyl LC Phase: Coupling this with a Biphenyl column provides orthogonal retention. The π−π interactions between the biphenyl stationary phase and the trifluorophenoxy ring ensure baseline separation from residual matrix interferences, while the phase's unique selectivity minimizes secondary silanol tailing.

Mechanism Analyte Protonated Piperidine (pKa ~9.5) Interaction1 Ionic Exchange (Amine - Sulfonate) Analyte->Interaction1 Interaction2 Hydrophobic/Pi-Pi (Trifluorophenoxy - DVB) Analyte->Interaction2 Sorbent MCX Sorbent (Sulfonic Acid + DVB) Interaction1->Sorbent Interaction2->Sorbent

Caption: Dual retention mechanism of 4-(2,4,6-Trifluorophenoxy)piperidine on MCX SPE sorbent.

Comparative Data: Sample Preparation Strategies

To objectively validate the superiority of the MCX approach, we compared three extraction methodologies using spiked human plasma at a Quality Control (QC) Mid level of 50 ng/mL. The data below synthesizes the quantitative performance of each method.

Extraction MethodAbsolute Recovery (%)Matrix Factor (IS-Normalized)Phospholipid Removal EfficiencyOperational Throughput
Protein Precipitation (PPT) 92.5 ± 6.10.65 (Severe Suppression)< 10%High (96-well, 15 mins)
Supported Liquid Extraction (SLE) 78.4 ± 8.20.88 (Mild Suppression)~ 85%Medium (96-well, 45 mins)
Mixed-Mode SPE (MCX) 95.2 ± 2.4 1.02 (No Matrix Effect) > 99% Medium (96-well, 60 mins)

Step-by-Step Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system; if the internal standard (IS) tracks consistently and the calibration curve meets the ± 15% criteria, the extraction is fundamentally sound.

Phase 1: Mixed-Mode SPE (MCX) Extraction
  • Sample Aliquoting: Transfer 50 µL of plasma (Blank, Calibration Standards, QCs, or Unknowns) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled IS (e.g., 4-(2,4,6-Trifluorophenoxy)piperidine-d4 at 100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL Water through the 30 mg/well MCX plate.

  • Loading: Load the pre-treated sample onto the sorbent. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Mechanistic Note: Because the analyte is ionically bound, this aggressive organic wash strips away phospholipids without eluting the target.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Conditions
  • Analytical Column: Biphenyl, 50 x 2.1 mm, 2.7 µm (e.g., Restek Raptor).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.5 mL/min.

  • MS Detection: ESI+ mode. MRM Transition: m/z 232.1 m/z 84.1 (Piperidine fragment).

Regulatory Compliance & Validation Logic

To ensure the method is fit for regulatory submission, the workflow must be evaluated against the core tenets of the ICH M10 and FDA 2018 BMV guidelines[2, 3].

  • Accuracy & Precision: Intra-run and inter-run precision (%CV) must be 15%, and accuracy must be within ± 15% of nominal concentrations (except at the LLOQ, where ± 20% is permitted).

  • Selectivity: Blank plasma from 6 independent sources must show no interfering peaks > 20% of the LLOQ response.

  • Matrix Effect: The IS-normalized matrix factor must have a CV of < 15% across 6 different lots of plasma.

Workflow cluster_val ICH M10 Validation Criteria A Plasma Sample 4-(2,4,6-Trifluorophenoxy)piperidine B Mixed-Mode SPE (MCX) Wash & Elute A->B C LC-MS/MS Analysis (Biphenyl Column, ESI+) B->C D Data Processing (MRM Integration) C->D E Accuracy & Precision (±15%, LLOQ ±20%) D->E F Matrix Effect (IS-Normalized CV <15%) D->F

Caption: Bioanalytical workflow and ICH M10 validation logic for plasma sample analysis.

References

  • Inhibitors of voltage-gated sodium channels (WO2010022055A2)
  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Safety & Regulatory Compliance

Safety

4-(2,4,6-Trifluorophenoxy)piperidine proper disposal procedures

Operational Safety and Disposal Guide: 4-(2,4,6-Trifluorophenoxy)piperidine As drug development and agrochemical research increasingly rely on fluorinated motifs to enhance metabolic stability and lipophilicity, compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: 4-(2,4,6-Trifluorophenoxy)piperidine

As drug development and agrochemical research increasingly rely on fluorinated motifs to enhance metabolic stability and lipophilicity, compounds like 4-(2,4,6-Trifluorophenoxy)piperidine have become critical laboratory intermediates. However, the exact structural features that make this compound pharmacologically valuable—the basic piperidine ring and the highly stable trifluorophenoxy group—also create complex logistical challenges for laboratory safety and waste management.

This guide provides authoritative, step-by-step operational protocols for the safe handling and definitive thermal destruction of this compound, ensuring your laboratory maintains the highest standards of environmental and occupational safety.

Chemical Hazard Profile & Mechanistic Causality

To safely manage 4-(2,4,6-Trifluorophenoxy)piperidine, operators must understand the dual-hazard nature of its molecular structure and how it dictates disposal methodology:

  • The Piperidine Moiety (Corrosivity & Toxicity): Piperidine is a cyclic secondary amine. It acts as a strong base, making the parent compound 1[1]. Inhalation of its vapors or dust can cause severe mucosal damage, necessitating strict engineering controls (e.g., fume hoods) during handling.

  • The Trifluorophenoxy Group (Thermal Stability & Persistence): The aromatic ring is substituted with three fluorine atoms. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~116 kcal/mol). If subjected to standard biological wastewater treatment or low-temperature municipal incineration, these bonds remain intact. Incomplete thermal degradation of fluorinated aromatics can lead to the2[2].

Causality in Disposal: Because of these persistent C-F bonds, standard waste routing is insufficient and dangerous. The compound must be subjected to high-temperature thermal oxidation to ensure complete mineralization, preventing environmental contamination akin to broader PFAS-related persistence[3].

Quantitative Safety & Disposal Parameters

The following table summarizes the critical thresholds required for the safe handling and thermal destruction of this compound.

ParameterSpecification / ThresholdMechanistic Rationale
Waste Classification Halogenated Organic WasteContains multiple fluorine atoms; must not be mixed with non-halogenated streams to ensure proper facility routing.
Incineration Temp. ≥1100∘C Required to break stable C-F bonds and 4[4].
Residence Time ≥2.0 secondsEnsures complete thermal oxidation and destruction of the aromatic ring structure[4].
Effluent Gas Treatment Alkaline Wet ScrubberNeutralizes corrosive Hydrogen Fluoride (HF) gas generated during complete combustion[5].
Primary Containment Rigid HDPE or PTFE-linedPrevents corrosive degradation from the basic piperidine moiety while containing the organic solvent.

Step-by-Step Disposal & Operational Workflow

To ensure a self-validating system where safety is inherently built into the process, follow this strict protocol for the disposal of 4-(2,4,6-Trifluorophenoxy)piperidine and its associated reaction mixtures.

Protocol: Laboratory-Scale Segregation and Packaging

  • Quenching & pH Stabilization: If the compound is present as a free base in a reaction mixture, carefully quench the solution and adjust the pH to a neutral range (pH 6-8) using a dilute acid (e.g., 1M HCl). This mitigates the corrosive nature of the piperidine moiety[1] and prevents adverse, gas-generating reactions during storage.

  • Strict Segregation: Route the mixture exclusively into a designated "Halogenated Organic Waste" container. Crucial Step: Do not mix with non-halogenated solvents. Diluting the halogen concentration can result in the waste being sent to a standard incinerator, leading to incomplete combustion and the3[3].

  • Primary Containment Transfer: Using a chemical fume hood and wearing appropriate personal protective equipment (nitrile gloves, splash goggles, lab coat), transfer the waste into a chemically compatible, rigid High-Density Polyethylene (HDPE) container. While recent EPA studies note that6[6], standard rigid HDPE remains the industry standard for the short-term accumulation of corrosive halogenated waste prior to incineration.

  • Secondary Containment & Labeling: Place the sealed primary container in a secondary spill tray. Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Aromatics and Corrosive Amines."

  • Manifesting for Thermal Destruction: Coordinate with a licensed hazardous waste vendor. The manifest must explicitly require4[4].

Facility-Level Destruction Mechanics

When the waste reaches the disposal facility, the destruction mechanism relies on extreme thermal energy. The introduction of the fluorinated piperidine into the combustion chamber at temperatures exceeding 1100∘C cleaves the C-F bonds. The fluorine atoms react with hydrogen present in the fuel source to form Hydrogen Fluoride (HF) gas. Because HF is highly corrosive and toxic, the incinerator's exhaust must pass through an alkaline wet scrubber—5[5]—which neutralizes the HF into benign fluoride salts before the exhaust is safely released into the environment.

Process Visualization

The following diagram illustrates the logical routing and causality of the disposal process, highlighting the critical divergence between safe destruction and prohibited environmental release.

WasteRouting Start Waste Generation: 4-(2,4,6-Trifluorophenoxy)piperidine Segregation Waste Segregation (pH Stabilized) Start->Segregation Halogenated Halogenated Organic Waste (Strictly Enforced) Segregation->Halogenated  Contains >1% F NonHalogenated Non-Halogenated Waste (PROHIBITED) Segregation->NonHalogenated Containment HDPE Containment & Secondary Tray Halogenated->Containment Incineration High-Temp Incineration (>1100°C, >2s residence) Containment->Incineration  Licensed Vendor Scrubber Alkaline Wet Scrubber (HF Gas Neutralization) Incineration->Scrubber  HF Gas Exhaust Safe Environmental Exhaust (Benign Salts) Scrubber->Exhaust

Figure 1: Waste routing and thermal destruction workflow for fluorinated piperidine derivatives.

References

  • Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency (EPA).
  • Environmental Working Group (EWG). "DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered." ewg.org.
  • Diva Portal.
  • International Finance Corporation (IFC).
  • Kunak. "LDAR: smart detection and repair of industrial leaks." kunakair.com.

Sources

Handling

Personal protective equipment for handling 4-(2,4,6-Trifluorophenoxy)piperidine

Technical Safety & Operations Bulletin: Handling 4-(2,4,6-Trifluorophenoxy)piperidine Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Operations As a building block frequently utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Operations Bulletin: Handling 4-(2,4,6-Trifluorophenoxy)piperidine Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Operations

As a building block frequently utilized in the synthesis of CNS-active pharmaceuticals (such as serotonin and dopamine receptor antagonists), 4-(2,4,6-Trifluorophenoxy)piperidine presents a unique intersection of chemical hazards. To build a truly self-validating safety protocol, we must move beyond merely listing Personal Protective Equipment (PPE) and understand the mechanistic causality behind these requirements.

This guide provides drug development professionals with the essential, immediate safety and logistical frameworks required to handle this compound safely, ensuring both operational efficiency and strict environmental compliance.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

The hazard profile of 4-(2,4,6-Trifluorophenoxy)piperidine is dictated by its bipartite molecular structure:

  • The Piperidine Ring: Piperidine derivatives are secondary amines, making them highly basic and potentially corrosive. Exposure can cause severe skin irritation, eye damage, and respiratory tract irritation[1]. Furthermore, piperidines can be readily absorbed through the skin, leading to systemic toxicity (nausea, fatigue, muscle weakness)[2].

  • The Trifluorophenoxy Moiety: The addition of three fluorine atoms significantly increases the molecule's lipophilicity. This chemical property not only enhances its ability to penetrate biological membranes (exacerbating dermal toxicity) but also classifies it as a highly persistent fluorinated organic compound. Such compounds resist standard degradation and pose severe environmental accumulation risks[3].

Quantitative Hazard & PPE Specification Matrix

To mitigate these risks, PPE must be selected based on chemical compatibility and permeability resistance. Below is the summarized hazard and PPE data for operational readiness.

Hazard CategoryChemical MechanismRequired PPE & Specifications
Dermal Toxicity High lipophilicity enhances skin absorption of the basic amine[2].Gloves: Double-gloving mandatory. Inner: Nitrile (min 4 mil). Outer: Butyl rubber for extended handling. Body: Flame-resistant Nomex lab coat.
Ocular Damage Amine basicity causes rapid protein denaturation in corneal tissue[1].Eyes: Splash-proof chemical goggles (EN166 compliant). Face shield required if handling >100 mL solutions.
Inhalation Vapor/dust generation irritates the respiratory tract[2].Respirator: N95/P100 particulate respirator for solid handling. Half-mask with organic vapor (OV) cartridges if dissolved in volatile solvents.
Environmental C-F bonds resist biological/chemical degradation[3].Disposal: Segregated fluorinated waste containers. No drain disposal.

Step-by-Step Operational Methodology

Trust in a protocol is built through reproducible, logical steps. The following workflow ensures isolation of the chemical from the operator and the environment.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not handle this compound on an open bench[2].

  • Don PPE: Apply safety goggles, a flame-resistant lab coat, and double-layer nitrile/butyl gloves. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

  • Prepare Quenching Station: Keep a dilute acidic solution (e.g., 1M Citric Acid) nearby to neutralize accidental micro-spills of the basic piperidine derivative.

Phase 2: Dispensing and Reaction Setup

  • Static Control: Piperidine derivatives can be flammable or generate combustible dust[1]. Ground all receiving vessels and use non-sparking spatulas for transferring the solid powder.

  • Weighing: Weigh the compound inside a localized exhaust ventilated enclosure (balance enclosure) to prevent aerosolization of the fluorinated dust.

  • Solvent Addition: When dissolving 4-(2,4,6-Trifluorophenoxy)piperidine, add the solvent slowly. Exothermic reactions may occur depending on the solvent's acidity.

Spill Response & High-Temperature Disposal Plan

Because this compound is a highly fluorinated organic chemical, standard waste disposal methods (like municipal sewer discharge or standard landfilling) are strictly prohibited and scientifically invalid. The carbon-fluorine bond requires immense energy to break[3].

Emergency Spill Protocol:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and maximize fume hood exhaust[1].

  • Neutralize: Carefully apply a weak solid acid (like sodium bisulfate) or a commercial spill kit designed for basic amines to neutralize the piperidine moiety.

  • Absorb & Contain: Sweep up the neutralized material using inert, non-combustible absorbent pads. Place all contaminated materials into a sealed, chemically resistant secondary container[4].

Logistical Disposal Plan:

  • Segregation: Label waste explicitly as "Halogenated/Fluorinated Organic Waste." Do not mix with standard non-halogenated solvent waste.

  • High-Temperature Incineration: All waste containing fluorinated organic compounds must be routed to a specialized facility for high-temperature chemical breakdown. Unimolecular decomposition of highly fluorinated organics requires incineration temperatures exceeding 1,100°C to 1,400°C with a minimum residence time of 2 seconds to ensure 99.99% destruction and prevent the formation of toxic products of incomplete combustion (PICs)[3][5].

Operational Workflow Visualization

The following diagram maps the logical flow of handling, spill response, and the critical disposal pathway for 4-(2,4,6-Trifluorophenoxy)piperidine.

G Start 4-(2,4,6-Trifluorophenoxy)piperidine Handling Operations PPE 1. Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Execute in Fume Hood (Prevent Vapor/Dust Inhalation) PPE->Hood Spill Spill Occurs? Hood->Spill Clean 3a. Neutralize & Contain (Use inert absorbent & weak acid) Spill->Clean Yes Proceed 3b. Proceed with Synthesis (Avoid heat/ignition sources) Spill->Proceed No Waste 4. Segregate Halogenated Waste (No Drain Disposal) Clean->Waste Proceed->Waste Reaction Byproducts Dispose 5. High-Temp Incineration (>1100°C) (Destroy C-F Bonds) Waste->Dispose

Workflow for handling, spill response, and high-temperature disposal of fluorinated piperidines.

References

  • Queensland Government. "Firefighting Foam Policy Waste disposal plan advisory (Fluorinated organic compounds)." Queensland Government. Available at: [Link]

  • New Jersey Department of Health. "PIPERIDINE CAS Number - HAZARD SUMMARY." NJ.gov. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA.gov. Available at: [Link]

Sources

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